Product packaging for 4-Methoxyhexanoic acid(Cat. No.:CAS No. 101414-83-9)

4-Methoxyhexanoic acid

Cat. No.: B2914323
CAS No.: 101414-83-9
M. Wt: 146.186
InChI Key: QENIHYLBUYTEMX-UHFFFAOYSA-N
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Description

4-Methoxyhexanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B2914323 4-Methoxyhexanoic acid CAS No. 101414-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-6(10-2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENIHYLBUYTEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "4-Methoxyhexanoic acid" did not yield relevant results, suggesting a potential typographical error in the query. This document focuses on the chemical properties and structure of 4-Methylhexanoic acid , a compound with substantial available data.

Introduction

4-Methylhexanoic acid is a branched-chain fatty acid belonging to the class of medium-chain fatty acids.[1] Its structure consists of a six-carbon chain with a methyl group located at the fourth carbon.[2] This compound and its enantiomers are of interest in various fields, including flavor and fragrance industries, and as a metabolite in biological systems.[3] It is recognized as a metabolite of branched-chain fatty acids and has been identified in various natural sources, including tobacco.[2][3]

Chemical Structure and Identification

The fundamental structure of 4-methylhexanoic acid is a carboxylic acid with a chiral center at the C4 position, leading to the existence of (R)- and (S)-enantiomers.

graph "4_Methylhexanoic_acid_Structure" {
  layout=neato;
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!"]; O1a [label="O", pos="-0.5,-1!"]; O1b [label="O", pos="0.5,-1!"]; H_O1b [label="H", pos="0.8,-1.5!"]; C2 [label="CH₂", pos="1,0.5!"]; C3 [label="CH₂", pos="2,0!"]; C4 [label="C", pos="3,0.5!"]; H_C4 [label="H", pos="3,1!"]; C5 [label="CH₂", pos="4,0!"]; C6 [label="CH₃", pos="5,0.5!"]; C4_Me [label="CH₃", pos="2.5,1.5!"];

// Bonds C1 -- O1a [label=""]; C1 -- O1b [label=""]; O1b -- H_O1b [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C4 -- C4_Me [label=""]; C4 -- H_C4 [style=dashed]; // Representing the chiral center

// Node for IUPAC name label_node [label="4-Methylhexanoic acid", pos="2.5,-2.5!", fontcolor="#202124"]; }

Caption: Workflow for the synthesis of 4-methylhexanoic acid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 4-methylhexanoic acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a broad singlet for the carboxylic acid proton, typically observed between 11.0-12.0 ppm. The methyl group at the C4 position usually appears as a doublet in the range of 0.85-1.20 ppm.[2]

  • ¹³C NMR Spectroscopy: In the carbon NMR spectrum, the carbonyl carbon of the carboxylic acid group gives a characteristic signal at approximately 180 ppm. The chiral carbon (C4) is expected to resonate around 32-35 ppm.[2]

  • Mass Spectrometry: The electron ionization mass spectrum of 4-methylhexanoic acid shows a molecular ion peak at an m/z of 130.[2] Key fragmentation patterns include the loss of a methyl group (m/z 115) and the carboxylic acid group (m/z 85).[2]

Biological Significance

4-Methylhexanoic acid is a metabolite of branched-chain fatty acids.[4] Its presence in biological systems can be indicative of certain metabolic pathways. For instance, it has been identified in the urine of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where it can serve as a diagnostic marker.[2] While it is known to be involved in fatty acid metabolism, specific signaling pathways directly regulated by 4-methylhexanoic acid are not well-documented.[2]

Biological_Context bcaa Branched-Chain Amino Acids bcfa Branched-Chain Fatty Acids bcaa->bcfa Metabolism metabolism Fatty Acid Metabolism bcfa->metabolism product 4-Methylhexanoic Acid metabolism->product mcad MCAD Deficiency product->mcad Associated with marker Diagnostic Marker mcad->marker Leads to use as

Caption: Biological context of 4-methylhexanoic acid.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-methylhexanoic acid. The data presented, including identification parameters, physicochemical properties, and a detailed synthesis protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into its specific biological roles and signaling pathways will enhance our understanding of this branched-chain fatty acid.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 4-methoxyhexanoic acid. Given the absence of a direct, detailed synthesis protocol in the current body of scientific literature, this document outlines two primary, robust, and chemically sound methodologies: Malonic Ester Synthesis and a Grignard Reagent-based approach. The experimental protocols provided are based on well-established, analogous reactions and are intended to serve as a detailed starting point for laboratory synthesis.

Pathway 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[1] This pathway involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[2][3] For the synthesis of this compound, the key electrophile is 1-bromo-2-methoxybutane.

Logical Workflow for Malonic Ester Synthesis

Malonic Ester Synthesis Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Sodium Ethoxide in Ethanol Sodium Ethoxide Sodium Ethoxide Alkylated Malonate Alkylated Malonate Enolate->Alkylated Malonate SN2 Reaction 1-bromo-2-methoxybutane 1-bromo-2-methoxybutane 1-bromo-2-methoxybutane->Alkylated Malonate Substituted Malonic Acid Substituted Malonic Acid Alkylated Malonate->Substituted Malonic Acid Acidic Hydrolysis (H3O+) This compound This compound Substituted Malonic Acid->this compound Heat (Decarboxylation) Grignard Synthesis Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ethylene Oxide cluster_2 Step 3: Oxidation 1-bromo-2-methoxybutane 1-bromo-2-methoxybutane Grignard Reagent Grignard Reagent 1-bromo-2-methoxybutane->Grignard Reagent Mg, Anhydrous Ether Magnesium Magnesium Alkoxide Intermediate Alkoxide Intermediate Grignard Reagent->Alkoxide Intermediate Nucleophilic Attack Ethylene Oxide Ethylene Oxide Ethylene Oxide->Alkoxide Intermediate 4-methoxy-1-hexanol 4-methoxy-1-hexanol Alkoxide Intermediate->4-methoxy-1-hexanol Acidic Workup (H3O+) This compound This compound 4-methoxy-1-hexanol->this compound Jones Reagent (CrO3, H2SO4)

References

Spectroscopic Analysis of 4-Methoxyhexanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data for 4-Methoxyhexanoic acid is limited. The data presented in this document is based on computational predictions and should be used as a reference for experimental design and data interpretation.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its molecular structure is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and purity of this compound. This guide provides a summary of predicted spectroscopic data for this compound and outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the scarcity of published experimental spectra for this compound, the following data has been generated using online spectroscopic prediction tools. These predictions are based on the known chemical structure of this compound and provide expected values for key spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-6 (CH₃)0.92Triplet3H
H-5 (CH₂)1.45Sextet2H
H-4 (CH)3.45Quintet1H
H-3 (CH₂)1.65Quartet2H
H-2 (CH₂)2.35Triplet2H
OCH₃3.30Singlet3H
COOH11.5-12.0Broad Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C-1 (COOH)179.5
C-234.2
C-329.8
C-478.5
C-531.5
C-614.1
OCH₃56.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aliphatic)2850-2960Medium-Strong
C=O (Carboxylic Acid)1700-1725Strong
C-O (Ether)1070-1150Strong
C-O (Carboxylic Acid)1210-1320Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)
[M]+•146.09
[M-OCH₃]+115.08
[M-COOH]+101.10
[M-C₂H₅]+117.09

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound. Instrument parameters and sample preparation may need to be optimized for specific experimental setups.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation FinalReport Final Report Interpretation->FinalReport

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound based on computational predictions. The included general experimental protocols serve as a starting point for researchers to acquire and interpret their own experimental data. It is imperative to perform experimental validation to confirm the computationally predicted spectroscopic data.

Unraveling the Biological Activities of 4-Methylhexanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide focuses on the biological activity of 4-Methylhexanoic acid. Initial searches for "4-Methoxyhexanoic acid" consistently yielded results pertaining to "4-Methylhexanoic acid," indicating a probable synonymity or a common point of interest in the scientific community. This document proceeds with the understanding that the core subject of inquiry is 4-Methylhexanoic acid.

Introduction

4-Methylhexanoic acid is a branched-chain fatty acid (BCFA) that has garnered interest for its potential roles in various biological processes. As a metabolite of BCFAs, it is naturally present in various biological systems and is being explored for its influence on energy metabolism and its potential antimicrobial properties.[1] This guide provides a comprehensive summary of the current understanding of 4-Methylhexanoic acid's biological activity, drawing from the available scientific literature. While extensive research on its specific mechanisms of action is still emerging, this document consolidates the existing knowledge to aid researchers and professionals in the fields of drug discovery and development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in assessing its biological activity.

PropertyValueReference
Molecular Formula C₇H₁₄O₂--INVALID-LINK--
Molecular Weight 130.18 g/mol --INVALID-LINK--
CAS Number 1561-11-1--INVALID-LINK--
Appearance LiquidN/A
Boiling Point 109-112 °C/10 mmHg--INVALID-LINK--
Density 0.921 g/mL--INVALID-LINK--
Flash Point 43.33 °C (closed cup)--INVALID-LINK--
Purity ≥97%--INVALID-LINK--, --INVALID-LINK--

Biological Activity and Potential Applications

Research into the biological effects of 4-Methylhexanoic acid is ongoing. The primary areas of investigation include its role in metabolic processes and its antimicrobial potential.

Metabolic Effects

As a branched-chain fatty acid, 4-Methylhexanoic acid is implicated in energy metabolism. Studies on related medium-chain fatty acids (MCFAs) suggest that they can influence lipid and glucose metabolism. For instance, hexanoic acid, a structurally similar compound, has been shown to improve metabolic health in mice fed a high-fat diet by preventing obesity and fat accumulation. It also demonstrated improvements in glucose homeostasis, suggesting a potential therapeutic role in metabolic disorders like type 2 diabetes. While direct evidence for 4-Methylhexanoic acid is limited, its structural similarity to other MCFAs warrants further investigation into its specific metabolic functions.

Antimicrobial Activity

Organic acids, including fatty acids, are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of the bacterial cell membrane. The lipophilic nature of the undissociated acid allows it to cross the cell membrane, leading to intracellular acidification and inhibition of essential metabolic processes. While specific studies on the antimicrobial spectrum and efficacy of 4-Methylhexanoic acid are not extensively detailed in the currently available literature, its chemical nature suggests it may exhibit activity against various pathogens. Further research is necessary to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a range of microorganisms.

Experimental Protocols

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation A Compound Procurement & Characterization B Cell Line Selection (e.g., adipocytes, hepatocytes, immune cells) A->B Select relevant cell models C Cytotoxicity Assays (e.g., MTT, LDH) B->C Determine safe concentration range D Metabolic Assays (e.g., glucose uptake, lipid accumulation) C->D Evaluate metabolic effects E Antimicrobial Assays (MIC, MBC determination) C->E Assess antimicrobial properties F Mechanism of Action Studies (e.g., Western Blot, qPCR) D->F Investigate molecular mechanisms E->F G Animal Model Selection (e.g., diet-induced obesity mice) F->G Transition to in vivo studies based on promising in vitro results H Dosing & Administration G->H I Metabolic Parameter Measurement (e.g., blood glucose, insulin (B600854), lipids) H->I K Toxicology Studies H->K J Histopathological Analysis I->J

Caption: General workflow for investigating the biological activity of a compound.

Signaling Pathways

Currently, there is a lack of specific research identifying and detailing the signaling pathways directly modulated by 4-Methylhexanoic acid. The metabolic effects of structurally similar fatty acids are known to involve pathways such as AMP-activated protein kinase (AMPK) signaling, peroxisome proliferator-activated receptor (PPAR) signaling, and insulin signaling pathways. Future research should aim to elucidate whether 4-Methylhexanoic acid exerts its effects through these or other signaling cascades.

Putative_Signaling_Pathways cluster_metabolism Metabolic Regulation cluster_antimicrobial Antimicrobial Action compound 4-Methylhexanoic Acid AMPK AMPK Signaling compound->AMPK Potential Activation PPAR PPAR Signaling compound->PPAR Potential Activation Insulin Insulin Signaling compound->Insulin Potential Modulation Membrane Bacterial Cell Membrane Disruption compound->Membrane Direct Interaction

Caption: Putative signaling pathways potentially modulated by 4-Methylhexanoic acid.

Conclusion and Future Directions

4-Methylhexanoic acid presents an intriguing subject for further research, particularly concerning its metabolic and antimicrobial activities. While current knowledge is limited, the established biological activities of similar medium-chain fatty acids provide a strong rationale for in-depth investigation. Future studies should focus on:

  • Quantitative Efficacy: Determining key parameters such as IC50 and EC50 values in relevant biological assays.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which 4-Methylhexanoic acid exerts its effects.

  • In Vivo Studies: Conducting comprehensive animal studies to validate in vitro findings and assess the therapeutic potential and safety profile of the compound.

This technical guide serves as a starting point for researchers and drug development professionals interested in the biological activities of 4-Methylhexanoic acid. The highlighted gaps in the current understanding represent significant opportunities for future research to uncover the full therapeutic potential of this branched-chain fatty acid.

References

4-Methoxyhexanoic acid natural occurrence and discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Discovery of Methoxy (B1213986) Fatty Acids

This technical guide provides a comprehensive overview of the natural occurrence, discovery, and analysis of methoxy fatty acids, with a particular focus on those found in marine environments. Due to the limited specific information available for 4-methoxyhexanoic acid, this guide will focus on methoxy fatty acids as a class, drawing on examples from naturally occurring analogues.

Introduction to Methoxy Fatty Acids

Methoxy fatty acids are a class of lipids characterized by the presence of a methoxy (-OCH3) group attached to the acyl chain. While less common than their hydroxylated or unmodified counterparts, they have been identified in a variety of natural sources, particularly in marine invertebrates and microorganisms. The position of the methoxy group can vary, leading to a range of isomers with potentially diverse biological activities. The discovery of these compounds has been largely driven by advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which have enabled the identification of novel lipid structures in complex biological matrices.

Natural Occurrence and Discovery

The majority of naturally occurring methoxy fatty acids have been isolated from marine organisms, especially sponges and their associated symbiotic bacteria. It is widely believed that many of the unusual fatty acids found in sponges are biosynthesized by their microbial symbionts.

One of the notable discoveries in this area was the identification of several α-methoxylated (2-methoxy) fatty acids in the phospholipids (B1166683) of the Caribbean sponge Amphimedon complanata. These included 2-methoxy-13-methyltetradecanoic acid, 2-methoxy-14-methylpentadecanoic acid, and 2-methoxy-13-methylpentadecanoic acid.[1] This was the first time such branched-chain α-methoxylated fatty acids were reported in nature.

Further investigations of the Caribbean sponge Callyspongia fallax led to the discovery of additional novel 2-methoxylated fatty acids, including both saturated and monounsaturated forms.[2] These discoveries have expanded the known diversity of methoxy fatty acids and suggest that marine environments are a rich source for the discovery of novel lipid structures.

Quantitative Data on Methoxy Fatty Acid Occurrence

Quantitative data on the abundance of methoxy fatty acids in natural sources is limited. However, some studies have reported the relative percentages of these compounds in the total fatty acid profiles of marine sponges. The table below summarizes the available quantitative data.

OrganismMethoxy Fatty AcidConcentration (% of Total Fatty Acids)Reference
Axinella corrugataα-methoxylated fatty acids0.4[3]
Scopalina ruetzleriα-methoxylated fatty acids1.1[3]

Experimental Protocols

The isolation and characterization of methoxy fatty acids from natural sources involve a series of steps, including lipid extraction, fractionation, derivatization, and chromatographic analysis.

Lipid Extraction and Fractionation

A common method for extracting total lipids from sponge tissue is a modified Bligh-Dyer method.

  • Homogenization: The sponge tissue is homogenized in a solvent mixture of chloroform (B151607) and methanol (B129727) (typically 1:2 or 2:1, v/v).

  • Phase Separation: Water is added to the homogenate to induce phase separation, resulting in a lower chloroform layer containing the lipids and an upper aqueous-methanol layer.

  • Collection: The chloroform layer is carefully collected. The extraction process is often repeated to ensure complete recovery of lipids.

  • Fractionation: The total lipid extract can be fractionated into different lipid classes (e.g., neutral lipids, glycolipids, and phospholipids) using column chromatography on silica (B1680970) gel. Methoxy fatty acids are often found in the phospholipid fraction.

Derivatization for GC-MS Analysis

For analysis by gas chromatography, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile form, typically a methyl ester (Fatty Acid Methyl Ester, FAME).

  • Transesterification: The lipid fraction is treated with a reagent such as methanolic HCl or BF3/methanol under heat to convert the fatty acids to their corresponding methyl esters.

  • Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane.

  • Determination of Double Bond Position: To determine the position of double bonds in unsaturated methoxy fatty acids, the FAMEs can be further derivatized to form pyrrolidides or dimethyl disulfide (DMDS) adducts, which produce characteristic fragmentation patterns in mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized fatty acid mixture is analyzed by GC-MS.

  • Injection: A small volume of the FAMEs solution in a suitable solvent is injected into the GC.

  • Separation: The FAMEs are separated based on their volatility and polarity on a capillary column (e.g., a non-polar or mid-polar column).

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the individual methoxy fatty acid methyl esters by comparing their fragmentation patterns and retention times with those of known standards or by detailed interpretation of the spectra.

Biosynthesis of Methoxy Fatty Acids

The biosynthetic pathway for methoxy fatty acids is not yet fully elucidated. However, the prevalence of α-methoxylated fatty acids in organisms known to host symbiotic bacteria suggests a possible microbial origin. One proposed hypothesis involves the α-oxidation pathway of fatty acids.

Alpha-oxidation is a process that removes one carbon at a time from the carboxyl end of a fatty acid. This pathway is important for the metabolism of branched-chain fatty acids. It is plausible that an intermediate in the α-oxidation pathway, such as a 2-hydroxy fatty acid, could be a precursor for the formation of a 2-methoxy fatty acid via a methylation reaction.

Below is a diagram illustrating a hypothetical biosynthetic pathway for a 2-methoxy fatty acid, starting from a fatty acid precursor and involving an α-hydroxylation step followed by methylation.

Methoxy_Fatty_Acid_Biosynthesis FattyAcid Fatty Acid AlphaHydroxy 2-Hydroxy Fatty Acid FattyAcid->AlphaHydroxy α-Oxidation MethoxyAcid 2-Methoxy Fatty Acid AlphaHydroxy->MethoxyAcid SAM S-Adenosyl Methionine (Methyl Donor) Methyltransferase Methyltransferase SAM->Methyltransferase Methyltransferase->MethoxyAcid Methylation AlphaOxidase Fatty Acid α-Hydroxylase AlphaOxidase->AlphaHydroxy

Caption: Hypothetical biosynthetic pathway for 2-methoxy fatty acids.

Logical Workflow for Discovery and Analysis

The process of discovering and characterizing novel methoxy fatty acids from a natural source follows a logical workflow, from sample collection to structure elucidation.

Experimental_Workflow cluster_collection Sample Preparation cluster_analysis Analysis Collection Sample Collection (e.g., Marine Sponge) Extraction Total Lipid Extraction Collection->Extraction Fractionation Column Chromatography (Fractionation) Extraction->Fractionation Derivatization1 FAME Derivatization Fractionation->Derivatization1 GCMS GC-MS Analysis Derivatization1->GCMS Derivatization2 Further Derivatization (e.g., Pyrrolidide, DMDS) GCMS->Derivatization2 Unsaturated? Structure Structure Elucidation GCMS->Structure Derivatization2->GCMS Re-analysis

Caption: Experimental workflow for the discovery of methoxy fatty acids.

Conclusion

The study of methoxy fatty acids is a continually developing field, with marine ecosystems proving to be a promising frontier for the discovery of novel compounds. While specific details regarding this compound in nature remain elusive, the broader class of methoxy fatty acids demonstrates interesting structural diversity and potential biological relevance. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to explore the occurrence and bioactivity of these unique lipids. Future research, particularly focusing on the biosynthetic pathways and the ecological roles of methoxy fatty acids, will be crucial in fully understanding their significance in nature and their potential applications in various fields, including drug development.

References

Physical properties of 4-Methoxyhexanoic acid (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of 4-Methylhexanoic Acid

Disclaimer: The following guide provides data for 4-Methylhexanoic acid. Extensive searches did not yield specific physical property data for 4-Methoxyhexanoic acid, suggesting it is a less common compound. It is possible that the intended compound of interest was 4-Methylhexanoic acid.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the physical properties of 4-Methylhexanoic acid, experimental methodologies for their determination, and a relevant biochemical pathway.

Physical Properties of 4-Methylhexanoic Acid

4-Methylhexanoic acid is a medium-chain fatty acid.[1] Its physical characteristics are summarized in the table below.

PropertyValueConditionsSource(s)
Melting Point -80 °C[2][3]
Boiling Point 109-112 °Cat 10 mmHg[2][4]
215.3 - 218.0 °Cat 760 mmHg[3][5]

Experimental Protocols for Physical Property Determination

The accurate determination of the melting and boiling points of fatty acids is crucial for their application in research and industry. Standard methodologies for these measurements are described below.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the melting point of fatty acids.[6] The method is based on measuring the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the fatty acid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in a DSC cell, which is then heated at a controlled, linear rate.

  • Measurement: The instrument records the temperature and the heat flow to the sample and the reference. As the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in a difference in heat flow compared to the reference.

  • Data Analysis: The melting point is typically determined as the peak temperature of the endothermic melting event on the resulting DSC curve. The onset temperature of the melt can also be reported.

Boiling Point Determination via Thermogravimetric Analysis (TGA)

For compounds with high boiling points, such as many fatty acids, thermogravimetric analysis (TGA) can be utilized to estimate the normal boiling point.[7][8] This method relates the mass loss of a substance to temperature.

Methodology:

  • Sample Preparation: A small amount of the fatty acid is placed in a sample pan suitable for the TGA instrument.

  • Instrumentation: The sample is placed in the TGA furnace, and the temperature is increased at a constant rate under a controlled atmosphere.

  • Measurement: The instrument continuously records the mass of the sample as a function of temperature. The temperature at which significant mass loss occurs due to vaporization is recorded.

  • Data Analysis: The boiling point can be correlated from the temperature at which a specific rate of mass loss is observed. It's important to note that this method provides an estimation, and for precise determination, techniques that measure vapor pressure as a function of temperature are also employed.

Biochemical Context: Fatty Acid β-Oxidation Pathway

Fatty acids are a significant source of metabolic energy.[9] The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria and peroxisomes.[9] This process breaks down fatty acid molecules to produce acetyl-CoA, FADH₂, and NADH, which subsequently enter the citric acid cycle and oxidative phosphorylation to generate ATP.[10][11]

FattyAcidBetaOxidation FattyAcid Fatty Acid (in Cytosol) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation (Acyl-CoA Synthetase) CarnitineShuttle Carnitine Shuttle AcylCoA->CarnitineShuttle Transport MitochondrialMatrix Mitochondrial Matrix BetaOxidation β-Oxidation Spiral MitochondrialMatrix->BetaOxidation Fatty Acyl-CoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA n cycles Energy ATP, NADH, FADH2 BetaOxidation->Energy Direct Production TCA Citric Acid (TCA) Cycle AcetylCoA->TCA TCA->Energy Generates

Caption: A simplified workflow of the fatty acid β-oxidation pathway.

References

Solubility Profile of 4-Methoxyhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyhexanoic acid is a carboxylic acid derivative with a methoxy (B1213986) group at the 4-position. Its chemical structure, featuring both a polar carboxylic acid head and a moderately nonpolar ether-containing alkyl chain, imparts a nuanced solubility profile that is critical for its application in various research and development contexts, including as a building block in organic synthesis and for potential applications in drug discovery. Understanding its solubility in a range of solvents is paramount for effective reaction setup, purification, formulation, and biological testing.

This technical guide provides a comprehensive overview of the predicted solubility of this compound based on established principles of organic chemistry, alongside comparative data for the structurally similar compound, 4-Methylhexanoic acid. It also outlines a general experimental protocol for solubility determination and provides a visual representation of the key molecular features influencing its solubility.

Predicted Solubility of this compound

Based on these features, the following solubility profile is predicted:

  • High Solubility: Expected in polar organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF), where both the carboxylic acid and methoxy groups can interact favorably with the solvent molecules.

  • Moderate to Good Solubility: Likely in less polar ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), as well as in chlorinated solvents such as dichloromethane (B109758) and chloroform.

  • Low Solubility: Predicted in nonpolar aliphatic solvents like hexane (B92381) and cyclohexane.

  • pH-Dependent Aqueous Solubility: In aqueous solutions, the solubility is expected to be low at acidic pH. However, it will increase significantly in neutral to basic aqueous solutions due to the deprotonation of the carboxylic acid to form the more soluble carboxylate anion.

Comparative Solubility Data: 4-Methylhexanoic Acid

For comparative purposes, the following table summarizes the experimentally determined solubility of 4-Methylhexanoic acid, a structurally analogous compound, in various solvents. While not identical, this data provides a useful benchmark for estimating the solubility of this compound.

SolventSolubility of 4-Methylhexanoic Acid (g/L) at 25°C
Water4.21
Ethanol289.49
Methanol262.95
Isopropanol236.0
Acetone175.07
Ethyl Acetate96.49
Toluene17.77
n-Hexane7.78
Cyclohexane7.42
Chloroform84.94
Dimethyl sulfoxide (B87167) (DMSO)339.4
N,N-Dimethylformamide (DMF)318.0
Tetrahydrofuran (THF)386.98

Note: This data is for 4-Methylhexanoic acid and should be used as an approximation for this compound.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound like this compound is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent of interest

  • Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow to settle C->D E Centrifuge to separate solid and liquid phases D->E F Withdraw a known volume of the supernatant E->F G Dilute the sample F->G H Quantify concentration (e.g., HPLC, GC) G->H I Calculate Solubility H->I

Caption: Isothermal equilibrium method workflow.

Molecular Factors Influencing Solubility

The solubility of this compound is a balance between its hydrophilic and lipophilic regions. The following diagram illustrates this relationship.

G cluster_molecule This compound cluster_hydrophilic Hydrophilic Character cluster_lipophilic Lipophilic Character cluster_solubility Solubility Profile Molecule CH3O-CH(CH2CH3)-CH2-COOH Carboxylic_Acid Carboxylic Acid Group (-COOH) Molecule->Carboxylic_Acid Ether Methoxy Group (-OCH3) Molecule->Ether Alkyl_Chain Hexanoic Acid Backbone Molecule->Alkyl_Chain Polar_Solvents High solubility in polar solvents Carboxylic_Acid->Polar_Solvents H-bonding Aqueous_pH pH-dependent aqueous solubility Carboxylic_Acid->Aqueous_pH Deprotonation Ether->Polar_Solvents Dipole-dipole Alkyl_Chain->Polar_Solvents Reduces solubility Nonpolar_Solvents Low solubility in nonpolar solvents Alkyl_Chain->Nonpolar_Solvents van der Waals forces

An In-depth Technical Guide to 4-Methylhexanoic Acid as a Branched-Chain Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanoic acid is a branched-chain fatty acid (BCFA) that is also classified as a medium-chain fatty acid (MCFA)[1][2]. As a member of the BCFA family, it is found in various natural sources, including certain foods, and is a metabolite of other branched-chain fatty acids[1]. BCFAs are gaining increasing interest in the scientific community for their potential roles in metabolic regulation, cellular signaling, and as potential therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological activities of 4-methylhexanoic acid, with a focus on its role as a BCFA. While specific quantitative data on the biological activities of 4-methylhexanoic acid are limited in publicly available literature, this guide will also discuss the known roles of BCFAs as a class to provide a framework for future research and drug development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-methylhexanoic acid is presented in Table 1.

Table 1: Chemical and Physical Properties of 4-Methylhexanoic Acid

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.18 g/mol [3]
CAS Number 1561-11-1[3]
IUPAC Name 4-methylhexanoic acid[3]
Synonyms 4-Methylcaproic acid, (±)-4-Methylhexanoic acid[3]
Appearance Liquid
Boiling Point 109-112 °C at 10 mmHg
Density 0.921 g/mL
SMILES CCC(C)CCC(=O)O[3]
InChI InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)[3]

Synthesis of 4-Methylhexanoic Acid

A common method for the synthesis of 4-methylhexanoic acid involves the malonic ester synthesis followed by decarboxylation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Malonic Ester Synthesis

This protocol is adapted from a known synthetic route.

Materials:

Procedure:

  • Saponification: A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and EtOH (10 mL) is stirred and refluxed for 4 hours.

  • Work-up: After cooling, the EtOH is evaporated under reduced pressure. The remaining aqueous layer is washed with Et₂O (2 x 50 mL) to remove any unreacted starting material. The aqueous layer is then acidified with 1 M HCl and extracted with Et₂O (5 x 50 mL).

  • Isolation of Malonic Acid Intermediate: The combined ether extracts are concentrated under reduced pressure to yield crude 2-(2-methylbutyl)malonic acid.

  • Decarboxylation: The crude 2-(2-methylbutyl)malonic acid is decarboxylated by heating at 210 °C for 2 hours under a nitrogen atmosphere.

  • Purification: The resulting crude 4-methylhexanoic acid is purified by dry-flash chromatography on silica gel using a gradient of hexane and EtOAc as the eluent to yield the pure product.

Analysis of 4-Methylhexanoic Acid

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of BCFAs like 4-methylhexanoic acid. Due to their low volatility, derivatization to more volatile esters, such as fatty acid methyl esters (FAMEs), is typically required[4].

Experimental Protocol: GC-MS Analysis of 4-Methylhexanoic Acid (as FAME)

This is a representative protocol for the analysis of BCFAs in a biological matrix.

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., cells, tissue) in a chloroform:methanol mixture (2:1, v/v).

  • Vortex thoroughly and centrifuge to separate the layers.

  • Collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization to FAMEs:

  • To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol[4].

  • Incubate the mixture at 60°C for 30-60 minutes[4].

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex thoroughly and centrifuge.

  • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: A polar capillary column (e.g., wax-based) is suitable for FAME separation.

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 80°C and ramping up to 240°C.

  • Carrier Gas: Helium.

  • MS Detection: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a mass range of m/z 50-550.

Biological Activity and Signaling Pathways

While specific quantitative data for 4-methylhexanoic acid is scarce, as a BCFA, it is expected to participate in signaling pathways and biological processes common to this class of fatty acids.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

BCFAs are known to be natural ligands for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation[5].

Below is a diagram illustrating the general mechanism of PPARα activation by a fatty acid ligand.

PPAR_Activation General PPARα Activation Pathway cluster_0 Cytoplasm cluster_1 Nucleus BCFA Branched-Chain Fatty Acid (e.g., 4-Methylhexanoic Acid) PPARa PPARα BCFA->PPARa Binds and Activates Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., for Fatty Acid Oxidation) PPRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation BiologicalResponse Biological Response (e.g., Increased Lipid Metabolism) Proteins->BiologicalResponse Leads to

Caption: General pathway of PPARα activation by a fatty acid ligand.

Regulation of Fatty Acid Synthase (FASN)

Some studies suggest that BCFAs can influence the expression of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. The regulation of FASN is complex and can be influenced by various signaling pathways, including those involving sterol regulatory element-binding proteins (SREBPs). Inhibition of FASN is a therapeutic target in some cancers[6].

Modulation of Inflammatory Pathways

BCFAs may exert anti-inflammatory effects by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[7][8]. These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-6.

The diagram below illustrates a simplified representation of the MAPK/NF-κB signaling cascade that can be modulated by bioactive lipids.

Inflammatory_Pathway Simplified MAPK/NF-κB Inflammatory Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_cascade->AP1 Activates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) AP1->Proinflammatory_Genes Activates Transcription IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Proinflammatory_Genes Activates Transcription Nucleus Nucleus Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response BCFA 4-Methylhexanoic Acid (Potential Modulator) BCFA->MAPK_cascade Inhibits? BCFA->IKK Inhibits?

Caption: Potential modulation of the MAPK/NF-κB pathway by BCFAs.

Representative Experimental Protocol for Biological Activity Assessment

To evaluate the anti-inflammatory potential of 4-methylhexanoic acid, a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard approach.

Protocol: Measurement of Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Cytotoxicity Assay (MTT Assay):

  • Before assessing anti-inflammatory activity, determine the non-toxic concentration range of 4-methylhexanoic acid.

  • Treat cells with various concentrations of 4-methylhexanoic acid for 24 hours.

  • Perform an MTT assay to assess cell viability and select non-toxic concentrations for subsequent experiments.

3. Anti-inflammatory Assay:

  • Pre-treat the RAW 264.7 cells with non-toxic concentrations of 4-methylhexanoic acid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells with LPS only, cells with compound only).

  • After incubation, collect the cell culture supernatant.

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess assay.

  • Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

5. Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by 4-methylhexanoic acid compared to the LPS-only control.

  • If a dose-response is observed, an IC₅₀ value (the concentration that causes 50% inhibition) can be calculated.

Summary of Biological Activities and Future Directions

While 4-methylhexanoic acid is a well-characterized chemical entity, its specific biological functions are not extensively documented. The known activities of the broader class of BCFAs suggest several promising avenues for future research.

Table 2: Potential Biological Activities of 4-Methylhexanoic Acid as a BCFA

Biological ActivityPotential MechanismResearch Focus
Metabolic Regulation Activation of PPARα, modulation of FASN expression.Investigating effects on lipid metabolism, glucose homeostasis, and potential therapeutic applications in metabolic disorders.
Anti-inflammatory Effects Inhibition of MAPK and NF-κB signaling pathways, leading to reduced production of pro-inflammatory mediators.Quantifying the anti-inflammatory effects in various cell and animal models of inflammation.
Gut Health As a component of the gut microbiome metabolome, it may influence gut barrier function and immune responses.Exploring its role in host-microbiome interactions and its potential as a postbiotic.

Future research should focus on elucidating the specific molecular targets of 4-methylhexanoic acid and quantifying its potency in various biological assays. Such studies will be crucial for determining its potential for development as a therapeutic agent for metabolic and inflammatory diseases.

Conclusion

4-Methylhexanoic acid is a branched-chain fatty acid with well-defined chemical and physical properties. While its synthesis and analysis are well-established, its specific biological activities are still under investigation. Based on its classification as a BCFA, it is likely to be involved in the modulation of key metabolic and inflammatory signaling pathways, including those mediated by PPARα, FASN, and NF-κB. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of 4-methylhexanoic acid and other BCFAs. The lack of specific quantitative biological data for 4-methylhexanoic acid highlights a significant opportunity for future research in this area.

References

Navigating the Chiral Landscape of 4-Methylhexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the synthesis, stereoisomers, and analytical protocols for 4-Methylhexanoic acid, a significant chiral building block in chemical and pharmaceutical research.

Note to the reader: Initial searches for "4-Methoxyhexanoic acid" did not yield specific information. The structurally similar and extensively studied "4-Methylhexanoic acid" is presented in this guide, assuming a possible typographical error in the original query. This document provides a detailed technical overview intended for researchers, scientists, and professionals in drug development.

Introduction to 4-Methylhexanoic Acid

4-Methylhexanoic acid is a chiral carboxylic acid with the chemical formula C₇H₁₄O₂.[1][2] Its structure contains a stereocenter at the fourth carbon atom, leading to the existence of two enantiomers: (R)-4-methylhexanoic acid and (S)-4-methylhexanoic acid. This chirality is of significant interest in various fields, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals, where the specific stereochemistry of a molecule can dictate its biological activity.[3] The molecule is also found in nature and is a metabolite of branched-chain fatty acids.[1]

Physicochemical Properties and Stereoisomers

The presence of a single chiral center at the C4 position gives rise to a pair of enantiomers. These stereoisomers share the same physical properties in an achiral environment but exhibit different optical activities and interactions with other chiral molecules.

Table 1: Physicochemical Properties of 4-Methylhexanoic Acid
PropertyValueReference
Molecular FormulaC₇H₁₄O₂[1][2]
Molecular Weight130.18 g/mol [1][2]
IUPAC Name4-methylhexanoic acid[2]
CAS Number1561-11-1 (racemic)
Boiling Point109-112 °C/10 mmHg
Density0.921 g/mL
Stereoisomer Relationship Diagram

The relationship between the racemic mixture and the individual enantiomers of 4-methylhexanoic acid can be visualized as follows:

G Stereoisomers of 4-Methylhexanoic Acid racemate Racemic 4-Methylhexanoic Acid (R/S Mixture) R_enantiomer (R)-4-Methylhexanoic Acid racemate->R_enantiomer Resolution S_enantiomer (S)-4-Methylhexanoic Acid racemate->S_enantiomer Resolution R_enantiomer->racemate Racemization S_enantiomer->racemate Racemization G General Experimental Workflow for 4-Methylhexanoic Acid cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_characterization Characterization start Starting Materials synthesis Racemic Synthesis start->synthesis racemate Racemic 4-Methylhexanoic Acid synthesis->racemate resolution Diastereomeric Salt Formation or Chiral Chromatography racemate->resolution diastereomers Separated Diastereomers resolution->diastereomers R_enantiomer (R)-Enantiomer diastereomers->R_enantiomer S_enantiomer (S)-Enantiomer diastereomers->S_enantiomer analysis Spectroscopy (NMR, MS) Polarimetry Chiral GC/HPLC R_enantiomer->analysis S_enantiomer->analysis

References

Methodological & Application

Characterization of 4-Methoxyhexanoic Acid Using NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of organic molecules. This application note provides a detailed protocol for the characterization of 4-Methoxyhexanoic acid using ¹H and ¹³C NMR spectroscopy. The described methodology, from sample preparation to spectral interpretation, offers a comprehensive guide for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Accurate structural confirmation and purity assessment are critical for its use in further studies. NMR spectroscopy provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. This note outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol

A systematic workflow is crucial for obtaining high-quality NMR spectra. The process begins with careful sample preparation, followed by instrument setup and data acquisition, and concludes with data processing and interpretation.

I. Sample Preparation

Proper sample preparation is paramount for acquiring high-resolution NMR spectra. The following steps ensure a homogenous sample free of particulate matter.[1][2]

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ can be used for more polar compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]

  • Homogenization: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][4] This step is critical to avoid broadened spectral lines and shimming difficulties.[1][4]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Instrument Setup (Lock, Shim, Tune) instrument->setup acquire Acquire Spectra (¹H, ¹³C) setup->acquire process Process FID (Fourier Transform, Phasing) acquire->process interpret Spectral Interpretation (Chemical Shift, Integration, Multiplicity) process->interpret characterize Structural Characterization interpret->characterize

Caption: Workflow for NMR analysis of this compound.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific settings may need to be optimized.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

  • Nuclei: ¹H and ¹³C

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 3-4 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more (as needed for signal-to-noise)

    • Relaxation Delay (d1): 2 seconds

III. Data Processing
  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These values are for guidance and may vary slightly from experimental results. The carboxylic acid proton in ¹H NMR often appears as a broad singlet and its chemical shift can be concentration and solvent-dependent.[5][6][7]

Structure of this compound:

CH₃-CH₂-CH(OCH₃)-CH₂-CH₂-COOH

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12broad s1HCOOH
~3.3-3.5m1HH-4
~3.3s3HOCH₃
~2.4t2HH-2
~1.7m2HH-3
~1.5m2HH-5
~0.9t3HH-6

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~179C-1 (COOH)
~78C-4
~56OCH₃
~35C-3
~31C-2
~25C-5
~10C-6

Interpretation of Spectra

  • ¹H NMR: The downfield signal around 11-12 ppm is characteristic of a carboxylic acid proton.[6][7] The singlet at approximately 3.3 ppm corresponds to the methoxy (B1213986) group protons. The methine proton at C-4, being attached to an oxygen-bearing carbon, is expected in the 3.3-3.5 ppm region. The protons on carbons adjacent to the carbonyl group (H-2) are typically found in the 2-3 ppm range.[6] The remaining methylene (B1212753) and methyl protons appear further upfield.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears around 179 ppm.[8] The carbon attached to the methoxy group (C-4) will be in the range of 70-80 ppm, and the methoxy carbon itself will be around 50-60 ppm. The other aliphatic carbons will appear at higher field strengths.

Conclusion

This application note provides a comprehensive protocol for the NMR-based characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted data serves as a valuable reference for spectral interpretation, enabling unambiguous structural confirmation of the molecule.

References

Application Notes and Protocols for the Derivatization of 4-Methoxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyhexanoic acid is a methoxy-substituted medium-chain fatty acid that may be relevant in various biological and pharmaceutical studies. Accurate and sensitive quantification of this analyte in complex matrices such as plasma, urine, or cell culture media is crucial for understanding its metabolic role and pharmacokinetic profile. Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.[1][2] Chemical derivatization is a critical sample preparation step to enhance its volatility and thermal stability, making it amenable to GC-based analysis, particularly with mass spectrometry (MS) detection.[3][4]

This document provides detailed application notes and protocols for three common and effective derivatization methods for this compound: Silylation, Esterification (specifically Methylation), and Pentafluorobenzylation.

Derivatization Methods Overview

The choice of derivatization reagent and method depends on the analytical requirements, such as desired sensitivity, sample matrix, and available instrumentation.

  • Silylation: This is a widely used technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group.[1][3] Silyl derivatives are generally more volatile, less polar, and more thermally stable.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[5][6]

  • Esterification (Methylation): This method converts the carboxylic acid to its corresponding methyl ester.[7] Methyl esters are significantly more volatile than the parent acid. A common and effective reagent for this is a solution of boron trifluoride in methanol (B129727) (BF3-Methanol).[8][9]

  • Pentafluorobenzylation: This technique involves the formation of a pentafluorobenzyl (PFB) ester.[10] PFB derivatives are particularly suited for analysis by gas chromatography with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS), offering very high sensitivity.[10][11]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the derivatization of short to medium-chain fatty acids using the described methods. While specific data for this compound is not extensively published, these values provide a reliable estimate of the expected performance.

Derivatization MethodReagentTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Typical RecoveryKey Advantages
Silylation BSTFA + 1% TMCS1-10 µM5-25 µM> 90%Versatile, rapid reaction, clean byproducts.
Esterification BF3-Methanol0.1-1 µM0.5-5 µM85-105%Quantitative, stable derivatives, clean reaction.[8][9]
Pentafluorobenzylation PFBBr30-300 nM[12]160-310 nM[13]90-110%Excellent for trace analysis, high sensitivity with ECD/NCI-MS.[10][11]

Experimental Protocols & Workflows

General Experimental Workflow

The overall process from sample preparation to analysis follows a standardized workflow, as illustrated in the diagram below. This involves sample extraction, derivatization, and subsequent chromatographic analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s_sample Biological Sample (e.g., Plasma, Urine) s_extract Liquid-Liquid or Solid-Phase Extraction s_sample->s_extract s_dry Evaporation to Dryness (under Nitrogen) s_extract->s_dry s_reagent Add Derivatization Reagent and Solvent s_dry->s_reagent Reconstitute s_react Incubate (Heat as required) s_reagent->s_react s_inject GC-MS Injection s_react->s_inject Transfer to vial s_analyze Data Acquisition and Analysis s_inject->s_analyze

Caption: General workflow for the analysis of this compound.

Protocol 1: Silylation using BSTFA

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester. Silylation with BSTFA is a robust and common method for preparing carboxylic acids for GC analysis.[5] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate for sterically hindered compounds.[14]

Reaction Diagram

G cluster_reaction Silylation Reaction acid This compound product This compound, TMS ester acid->product + BSTFA bstfa BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) byproduct MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) bstfa->byproduct product->byproduct + Byproduct

Caption: Silylation of this compound with BSTFA.

Methodology
  • Sample Preparation:

    • Aliquot a known volume or weight of the sample into a glass reaction vial.

    • If the sample is aqueous, perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) after acidification (pH < 2).

    • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[6]

  • Derivatization:

    • To the dried residue, add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to redissolve the analyte.

    • Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally containing 1% TMCS (trimethylchlorosilane).[14]

    • Securely cap the vial.

    • Incubate the reaction mixture at 60-70°C for 30 minutes. Reaction times and temperatures may need optimization depending on the sample matrix and analyte concentration.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A typical injection volume is 1 µL.

Protocol 2: Esterification using BF3-Methanol

This protocol details the formation of the methyl ester of this compound using boron trifluoride-methanol, a common and effective esterification reagent.[8][9]

Reaction Diagram

G cluster_reaction Esterification (Methylation) Reaction acid This compound product This compound, methyl ester acid->product + CH3OH (BF3 catalyst) bf3 BF3-Methanol (10-14%) bf3->product water Water product->water + H2O

Caption: Methylation of this compound using BF3-Methanol.

Methodology
  • Sample Preparation:

    • Prepare a dried sample residue as described in the silylation protocol.

  • Derivatization:

    • To the dried sample, add 200 µL of 10-14% Boron Trifluoride-Methanol solution.[8]

    • Securely cap the vial and heat at 60°C for 10-15 minutes.[9]

  • Extraction of Derivative:

    • After cooling, add 1 mL of water and 0.5 mL of a non-polar organic solvent (e.g., hexane (B92381) or pentane) to the reaction vial.

    • Vortex vigorously for 1-2 minutes to extract the methyl ester into the organic phase.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial for analysis. A small amount of sodium sulfate (B86663) can be added to ensure the removal of any residual water.

  • Analysis:

    • Inject 1 µL of the organic extract into the GC-MS.

Protocol 3: Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This protocol is designed for trace-level analysis, converting this compound to its pentafluorobenzyl (PFB) ester, which is highly responsive in ECD and NCI-MS modes.[10][11]

Reaction Diagram

G cluster_reaction Pentafluorobenzylation Reaction acid This compound product This compound, PFB ester acid->product + PFBBr pfbbr PFBBr (Pentafluorobenzyl Bromide) pfbbr->product base Base (e.g., DIPEA) base->product (catalyst)

Caption: Derivatization of this compound with PFBBr.

Methodology
  • Sample Preparation:

    • Prepare a dried sample residue as described in the previous protocols.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of acetonitrile.

    • Add 10 µL of a 10% solution of diisopropylethylamine (DIPEA) in acetonitrile.

    • Add 20 µL of a 5% solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile.

    • Cap the vial tightly and heat at 60°C for 1 hour.[11] The reaction conditions (pH, temperature, time) can be optimized for best results.[11]

  • Sample Clean-up:

    • After cooling, evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane or another suitable solvent for injection.

  • Analysis:

    • Inject 1 µL of the final solution into the GC-MS, preferably equipped with an NCI source for maximum sensitivity.

Safety Precautions

  • All derivatization procedures should be performed in a well-ventilated fume hood.

  • Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: 4-Methoxyhexanoic Acid as a Metabolic Tracer - A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: Inquiry into the use of 4-Methoxyhexanoic acid as a metabolic tracer for studying biological pathways.

Introduction and Summary of Findings

This document addresses the request for detailed application notes and protocols for the use of this compound as a metabolic tracer. Following a comprehensive review of the scientific literature and available chemical databases, we have concluded that there is no current evidence or published research to support the use of this compound as a metabolic tracer in any biological system.

Our investigation found no instances of this compound being used to trace metabolic pathways, such as fatty acid metabolism or central carbon metabolism. While the compound is available commercially as a chemical reagent, its application as a tool for metabolic flux analysis has not been described.

A related compound, 4-Methylhexanoic acid, is a known metabolite of branched-chain fatty acids and has been identified as a marker in studies of the gut microbiome and certain metabolic disorders.[1][2] However, it is not utilized as an exogenous tracer to monitor metabolic processes.

Given the absence of data, it is not possible to provide specific experimental protocols, quantitative data tables, or signaling pathway diagrams for this compound as a metabolic tracer.

To address the likely interest in tracing fatty acid metabolism, the following sections provide a general overview of established principles and methodologies using well-validated metabolic tracers.

Established Alternatives for Tracing Fatty Acid Metabolism

The study of fatty acid metabolism heavily relies on the use of stable isotope-labeled tracers. These tracers are molecules where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ²H for ¹H). These labeled molecules are metabolically indistinguishable from their natural counterparts, allowing researchers to follow their fate through various biochemical reactions.[3][4]

Commonly Used Tracers for Fatty Acid and Central Carbon Metabolism:

  • ¹³C-labeled Fatty Acids (e.g., [U-¹³C]-Palmitate): Used to directly trace fatty acid uptake, oxidation (beta-oxidation), and incorporation into complex lipids like triglycerides and phospholipids.[5]

  • ¹³C-labeled Glucose (e.g., [U-¹³C]-Glucose): A primary tracer for central carbon metabolism. The carbons from glucose can be incorporated into the glycerol (B35011) backbone of triglycerides or into fatty acids through de novo lipogenesis.[6][7]

  • ¹³C-labeled Glutamine (e.g., [U-¹³C]-Glutamine): Another key tracer for central carbon metabolism, particularly the TCA cycle, which is interconnected with fatty acid synthesis.[6][7]

  • Deuterated Water (²H₂O): Used to measure the rate of de novo lipogenesis (the synthesis of new fatty acids). The deuterium (B1214612) from water is incorporated into fatty acids during their synthesis.

General Principles of a Metabolic Tracer Experiment

A typical metabolic tracer experiment involves introducing a stable isotope-labeled substrate into a biological system (cell culture, animal model, or human subject) and then measuring the incorporation of the isotope into downstream metabolites over time.[8][9]

Experimental Workflow for a Cell Culture-Based Tracer Study:

  • Cell Culture: Grow cells to the desired confluency under controlled conditions.

  • Tracer Introduction: Replace the standard medium with a medium containing the stable isotope-labeled tracer (e.g., [U-¹³C]-glucose).

  • Time-Course Incubation: Incubate the cells with the tracer for various time points to monitor the kinetics of label incorporation.

  • Metabolite Extraction: Harvest the cells and quench metabolic activity rapidly. Extract metabolites using appropriate solvent systems.

  • Analytical Detection: Analyze the extracted metabolites using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), to separate and identify metabolites and to determine the extent and position of isotope labeling.[9]

  • Data Analysis and Modeling: The resulting data on isotopologue distribution is used to calculate metabolic fluxes through various pathways.

Below is a generalized workflow diagram for a typical stable isotope tracing experiment.

G cluster_prep Experimental Preparation cluster_exp Tracer Experiment cluster_analysis Analysis cluster_interpretation Interpretation A Cell Seeding and Growth C Switch to Labeled Medium A->C B Preparation of Isotope-Labeled Medium B->C D Time-Course Incubation C->D E Rapid Quenching and Cell Harvest D->E F Metabolite Extraction E->F G LC-MS or GC-MS Analysis F->G H Data Processing and Isotopologue Analysis G->H I Metabolic Flux Calculation H->I J Biological Interpretation I->J G Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate AcetylCoA_mito Acetyl-CoA (Mitochondria) Pyruvate->AcetylCoA_mito Citrate_mito Citrate (Mitochondria) AcetylCoA_mito->Citrate_mito TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate_cyto->AcetylCoA_cyto MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA FattyAcids Fatty Acids MalonylCoA->FattyAcids De Novo Lipogenesis

References

The Enigmatic Aroma of 4-Methoxyhexanoic Acid: A Research Frontier in Flavor and Fragrance Science

Author: BenchChem Technical Support Team. Date: December 2025

Absence of extensive research on 4-Methoxyhexanoic acid's direct applications in the flavor and fragrance industry necessitates a theoretical and forward-looking exploration. While concrete data remains elusive, the structural similarities to well-characterized flavor-active compounds, such as 4-methylhexanoic acid, provide a foundation for postulating its potential sensory profile and applications. This document serves as a roadmap for researchers, outlining potential research avenues, hypothetical sensory characteristics, and adaptable experimental protocols to unlock the secrets of this intriguing molecule.

Postulated Applications and Sensory Profile

Currently, there is a notable lack of published research specifically detailing the applications of this compound in the flavor and fragrance industry. However, by examining its structural analogue, 4-methylhexanoic acid, we can infer potential characteristics that warrant investigation. 4-Methylhexanoic acid is known for its cheesy and sour flavor profile and is used as a food additive and fragrance ingredient.[1][2] The introduction of a methoxy (B1213986) group in place of a methyl group at the C4 position is anticipated to significantly alter the molecule's polarity, volatility, and interaction with olfactory and gustatory receptors, thereby modulating its sensory perception.

It is hypothesized that this compound may exhibit a modified fatty acid character, potentially with reduced cheesy and sweaty notes and an introduction of novel creamy, sweet, or even fruity undertones. The methoxy group could also influence the compound's volatility, potentially leading to a longer-lasting aroma.

Potential Applications:

  • Flavor Formulations: As a potential modifier of cheesy, dairy, and fruity flavor profiles in food products. Its unique character could add complexity and new dimensions to existing flavor systems.

  • Fragrance Compositions: In perfumery, it could serve as a novel specialty chemical to introduce unique creamy or fruity notes in a variety of fragrance types.

  • Precursor for Novel Compounds: It could be a building block for the synthesis of new flavor and fragrance esters with unique sensory properties.

Quantitative Data: A Call for Research

The absence of experimental data on this compound means that quantitative sensory data, such as odor and taste thresholds, is not available. The following table is presented as a template for future research, drawing a comparison with the known data for the related compound, 4-methyloctanoic acid, which is recognized for its cheesy, fatty, and waxy notes.[3]

CompoundOdor ThresholdTaste ThresholdFlavor Profile DescriptorsApplication Notes
This compound To be determinedTo be determinedHypothesized: Creamy, slightly fruity, waxy, mild fattyPotential for dairy, fruit, and confectionery flavors
4-Methyloctanoic Acid Not specified20.00 ppmFatty, waxy, creamy, lactonic with metallic nuances[4]Used in cheese, meat, and tobacco flavors[3][4]

Experimental Protocols for Investigation

To elucidate the flavor and fragrance properties of this compound, a systematic experimental approach is required. The following protocols are adapted from established methodologies for the analysis of similar flavor compounds.

Synthesis of this compound

A potential synthetic route can be adapted from the malonic ester synthesis used for 4-methylhexanoic acid.[1] This would involve the alkylation of a malonic ester with a suitable methoxy-containing electrophile, followed by hydrolysis and decarboxylation.

Proposed Synthesis Workflow:

reagents Diethyl malonate + Sodium ethoxide alkylation Alkylation with 1-bromo-2-methoxybutane reagents->alkylation intermediate Diethyl (2-methoxybutyl)malonate alkylation->intermediate hydrolysis Saponification (NaOH, H2O) intermediate->hydrolysis malonic_acid (2-Methoxybutyl)malonic acid hydrolysis->malonic_acid decarboxylation Decarboxylation (Heat) malonic_acid->decarboxylation product This compound decarboxylation->product purification Purification (e.g., Distillation, Chromatography) product->purification

Caption: Proposed synthesis workflow for this compound.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a crucial technique for identifying the specific aroma character of a volatile compound. A trained panel of sensory experts would be used to describe the odorants as they elute from the gas chromatograph.

GC-O Analysis Protocol:

  • Sample Preparation: Prepare a dilute solution of purified this compound in an appropriate solvent (e.g., propylene (B89431) glycol or ethanol).

  • Instrumentation: Utilize a gas chromatograph equipped with a sniffing port and a mass spectrometer (MS) detector. A polar capillary column (e.g., WAX) is often suitable for fatty acids.[5]

  • Analysis: Inject the sample into the GC. The effluent is split between the MS detector for chemical identification and the sniffing port for sensory evaluation.

  • Data Collection: Sensory panelists record the retention time, odor descriptor, and intensity of each aroma detected.

  • Data Analysis: Correlate the sensory data with the mass spectrometry data to identify the compound responsible for each aroma perception.

GC-O Experimental Workflow:

sample This compound Sample gc Gas Chromatograph sample->gc splitter Effluent Splitter gc->splitter ms Mass Spectrometer (Identification) splitter->ms sniff Sniffing Port (Sensory Evaluation) splitter->sniff data_analysis Data Correlation and Analysis ms->data_analysis sniff->data_analysis

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Potential Signaling Pathways in Odor Perception

The perception of this compound would be initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. While the specific ORs are unknown, the general signaling pathway for olfaction is well-established.

Olfactory Signaling Pathway:

cluster_neuron Olfactory Sensory Neuron odorant This compound or Olfactory Receptor (OR) odorant->or g_olf G-protein (Golf) or->g_olf ac Adenylate Cyclase III g_olf->ac camp cAMP ac->camp cng Cyclic Nucleotide-Gated Ion Channel camp->cng ca_na Ca2+ / Na+ Influx cng->ca_na depolarization Depolarization ca_na->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: Simplified diagram of the olfactory signal transduction pathway.

Future Directions and Conclusion

The study of this compound represents a greenfield opportunity in flavor and fragrance research. The immediate priorities should be its successful synthesis and purification, followed by comprehensive sensory and analytical characterization. Determining its odor and taste thresholds, along with a detailed descriptive sensory profile, will be paramount in understanding its potential. Further research could explore its stability in various food matrices and its potential for synergistic or masking effects in complex flavor and fragrance systems. While the current knowledge base is sparse, the structured approach outlined here provides a clear path for the scientific community to explore the potential of this compound and unlock new creative possibilities in the world of flavors and aromas.

References

Application Notes and Protocols for the Purification of Synthetic 4-Methoxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of synthetic 4-Methoxyhexanoic acid. Due to the limited availability of specific literature for this compound, the following protocols are based on established methods for the purification of carboxylic acids and similar methoxyalkanoic acids. The provided methodologies are intended to serve as a robust starting point for optimization in a research and development setting.

Introduction

This compound is a methoxy-substituted fatty acid with potential applications in various fields of chemical and pharmaceutical research. As with any synthetic compound intended for further use, especially in drug development, achieving a high degree of purity is critical. The crude product from synthesis typically contains unreacted starting materials, byproducts, and residual solvents. This protocol outlines a multi-step purification strategy involving extraction and chromatographic techniques to isolate this compound in high purity.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing and optimizing purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
Molecular FormulaC₇H₁₄O₃Calculated
Molecular Weight146.18 g/mol Calculated
Boiling PointEstimated >200 °CEstimation based on similar compounds
SolubilitySoluble in organic solvents (e.g., dichloromethane (B109758), ethyl acetate), slightly soluble in water.General property of carboxylic acids
pKaEstimated ~4.8Estimation based on similar carboxylic acids

Purification Protocol

The purification of synthetic this compound is approached through a two-step process: an initial liquid-liquid extraction to remove the bulk of impurities, followed by column chromatography for final purification.

Liquid-Liquid Extraction

This step aims to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude synthetic this compound

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude synthetic mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and wash with 1 M NaOH solution. The this compound will deprotonate and move to the aqueous phase as its sodium salt. Repeat the extraction of the organic layer with 1 M NaOH to ensure complete transfer of the acidic product.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify with 1 M HCl until the pH is acidic (pH ~2-3), checking with pH paper. This will protonate the carboxylate salt, causing the this compound to precipitate or form an oil.

  • Re-extraction: Extract the acidified aqueous layer with fresh organic solvent (DCM or EtOAc). The purified this compound will now be in the organic phase. Repeat the extraction to maximize yield.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified this compound.

Column Chromatography

For achieving high purity, flash column chromatography is recommended.

Materials:

  • Partially purified this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Hexane (B92381)

  • Ethyl Acetate (EtOAc)

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the partially purified this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting point is 10% EtOAc in hexane, gradually increasing the polarity to 30-50% EtOAc. The optimal eluent composition should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The presence of this compound can be visualized under a UV lamp after staining (e.g., with potassium permanganate).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The purity of the final product should be assessed using appropriate analytical techniques.

Table 2: Analytical Methods for Purity Assessment

TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the protons of this compound.
¹³C NMR Characteristic peaks corresponding to the carbons of this compound.
Mass Spectrometry Molecular ion peak corresponding to the mass of this compound.
HPLC/GC-MS A single major peak indicating high purity.

Workflow Diagrams

Purification_Workflow Crude Crude Synthetic This compound Extraction Liquid-Liquid Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure Pure this compound Chromatography->Pure Analysis Analytical Characterization (NMR, MS, HPLC) Pure->Analysis

Caption: Overall purification workflow for synthetic this compound.

LLE_Workflow cluster_0 Liquid-Liquid Extraction A Dissolve crude product in organic solvent B Wash with 1 M NaOH (aq) A->B C Separate Layers B->C D Acidify aqueous layer with 1 M HCl C->D Aqueous Phase E Extract with organic solvent D->E F Wash with brine and dry E->F G Concentrate F->G

Caption: Detailed workflow for the liquid-liquid extraction of this compound.

Conclusion

The protocol described provides a comprehensive approach to the purification of synthetic this compound. The combination of liquid-liquid extraction and column chromatography is a standard and effective method for isolating carboxylic acids from complex reaction mixtures. Researchers should optimize the specific conditions, such as solvent choice and chromatography eluent, based on the nature of the impurities present in their crude product. Final analytical characterization is essential to confirm the purity and identity of the final compound.

High-performance liquid chromatography (HPLC) methods for 4-Methoxyhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for established, detailed High-Performance Liquid Chromatography (HPLC) methods specifically for 4-Methoxyhexanoic acid did not yield specific application notes or standardized protocols. This suggests that a validated, publicly available method for this particular analyte is not common.

However, based on the chemical properties of this compound (a short-chain carboxylic acid with a methoxy (B1213986) group), a reliable HPLC method can be developed using established principles for the analysis of similar acidic compounds. This document provides a detailed, adaptable protocol and application note based on common practices for the analysis of short-chain fatty acids and other organic acids.

Application Note: Analysis of this compound by HPLC

Introduction

This compound is a carboxylic acid derivative. The accurate and precise quantification of this compound is essential in various research and development settings, including pharmaceutical and metabolic studies. This application note outlines a robust starting point for the development of an HPLC method for the determination of this compound using a reversed-phase column with UV detection.

Method Overview

The proposed method utilizes a C18 stationary phase, which is well-suited for retaining and separating moderately polar to nonpolar compounds like this compound. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is achieved via UV spectrophotometry, leveraging the carboxyl group's chromophore.

Expected Performance Characteristics

The following table summarizes the anticipated performance characteristics of a well-developed HPLC method for this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time (tR)3 - 8 minutes
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Recovery95 - 105%
Precision (%RSD)< 2%

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • 0.45 µm syringe filters (for sample preparation)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

Time (min)%A%B
0.0955
10.0595
12.0595
12.1955
15.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 95% A, 5% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • The sample preparation procedure will depend on the matrix. For simple matrices, dissolve the sample in the initial mobile phase.

  • For complex matrices (e.g., biological fluids, reaction mixtures), a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Method_Development_Logic Start Define Analytical Goal (Quantification of this compound) Column_Selection Select Column (e.g., C18 for reversed-phase) Start->Column_Selection Mobile_Phase Develop Mobile Phase (Acidic pH for peak shape) Column_Selection->Mobile_Phase Detection Select Detection Wavelength (e.g., 210 nm for carboxyl group) Mobile_Phase->Detection Optimization Optimize Parameters (Gradient, Flow Rate, Temperature) Detection->Optimization Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation

Caption: Logical steps for developing an HPLC method for a new analyte.

Application Notes and Protocols for In Vitro Assessment of 4-Methoxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro characterization of the biological effects of 4-Methoxyhexanoic acid. Given the limited publicly available data on this specific compound, a tiered approach is recommended, starting with fundamental cytotoxicity and genotoxicity assays, followed by more specific functional and mechanistic studies. The following protocols are foundational and can be adapted based on the observed biological activities.

Cytotoxicity Assessment

Objective: To determine the concentration-dependent toxicity of this compound on cultured mammalian cells. This is a critical first step to identify the appropriate concentration range for subsequent, more sensitive assays.

Key Assays:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[1]

  • LDH Release Assay: Quantifies lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes, an indicator of cytotoxicity.

  • Live/Dead Cell Staining: Utilizes fluorescent dyes to differentiate between viable and non-viable cells, often assessed by fluorescence microscopy or flow cytometry.[2]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Replace the cell culture medium with fresh medium containing the different concentrations of this compound. Include vehicle control (solvent only) and untreated control wells.

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (hours)Assay TypeIC₅₀ (µM)Maximum Inhibition (%)
HepG224MTTDataData
48MTTDataData
72MTTDataData
HEK29324LDHDataData
48LDHDataData
72LDHDataData

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Seed Cells in 96-well Plate Treatment Treat Cells with Compound (24, 48, 72h) Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Treatment Assay_Execution Perform Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Assay_Execution Data_Acquisition Measure Signal (e.g., Absorbance) Assay_Execution->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Value Data_Acquisition->Data_Analysis

Caption: Workflow for determining the cytotoxicity of this compound.

Genotoxicity Assessment

Objective: To evaluate the potential of this compound to induce DNA damage or mutations. A standard battery of tests is recommended to cover different genotoxic endpoints.[3]

Key Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): A widely used initial screen for mutagenicity.[4]

  • In Vitro Micronucleus Assay: Detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects in mammalian cells.[4]

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.[5]

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture and Treatment:

    • Use a suitable cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes).

    • Expose the cells to at least three non-cytotoxic concentrations of this compound (determined from the cytotoxicity assays), along with positive and negative/vehicle controls.

    • The treatment duration should cover at least 1.5 normal cell cycle lengths.

  • Cell Harvest and Cytokinesis Block:

    • For cells that require it, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

    • Harvest the cells by trypsinization or centrifugation.

  • Slide Preparation:

    • Gently resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl).

    • Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).

    • Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis:

    • Calculate the frequency of micronucleated cells for each treatment group.

    • Assess the statistical significance of any increase in micronuclei frequency compared to the negative control.

Data Presentation: Genotoxicity of this compound
Assay TypeCell Line/StrainConcentration (µM)Metabolic Activation (S9)Result (e.g., % Micronucleated Cells)Fold Increase over Control
MicronucleusCHO-K10 (Vehicle)-Data1.0
Low-DataData
Mid-DataData
High-DataData
0 (Vehicle)+Data1.0
Mid+DataData
Comet AssayHepG20 (Vehicle)-Data (Tail Moment)1.0
Mid-DataData

Logical Flow: Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_screening Initial Screening cluster_mammalian Mammalian Cell Assays cluster_decision Decision Point cluster_followup Follow-up Ames_Test Ames Test (Bacterial Gene Mutation) Micronucleus In Vitro Micronucleus Assay (Chromosome Damage) Ames_Test->Micronucleus Comet Comet Assay (DNA Strand Breaks) Micronucleus->Comet Decision Positive Result? Comet->Decision In_Vivo Consider In Vivo Genotoxicity Testing Decision->In_Vivo Yes Mechanism Investigate Mechanism of Genotoxicity Decision->Mechanism Yes

Caption: A tiered strategy for assessing the genotoxicity of a test compound.

Metabolic and Signaling Pathway Analysis

Objective: To investigate the effects of this compound on cellular metabolism and key signaling pathways. As a fatty acid derivative, it may influence lipid metabolism or interact with nuclear receptors.

Key Assays:

  • Seahorse XF Analyzer: Measures cellular respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR) in real-time.

  • Receptor Binding Assays: To determine if this compound binds to specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors (e.g., PPARs).[6][7][8]

  • Western Blotting/ELISA: To quantify changes in the expression or phosphorylation of key proteins in relevant signaling pathways.

Experimental Protocol: Receptor Binding Assay (Competitive)
  • Receptor Preparation:

    • Prepare cell membranes or use purified receptors known to bind fatty acids (e.g., GPR41, GPR43, PPARs).

  • Assay Setup:

    • In a microplate, combine the receptor preparation with a known radiolabeled or fluorescently labeled ligand (probe) at a fixed concentration.

    • Add increasing concentrations of unlabeled this compound (the competitor).

  • Incubation and Separation:

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free ligand. For membrane preparations, this is often done by rapid filtration through a glass fiber filter plate.[6]

  • Detection:

    • Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader).

  • Data Analysis:

    • Plot the percentage of specific binding of the labeled ligand as a function of the this compound concentration.

    • Determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki) of this compound for the receptor.

Data Presentation: Receptor Binding Affinity
Target ReceptorLabeled LigandIC₅₀ of this compound (µM)Calculated Ki (µM)
GPR41e.g., [³H]-PropionateDataData
GPR43e.g., [³H]-AcetateDataData
PPARαe.g., Fluorescent PPARα ligandDataData
PPARγe.g., Fluorescent PPARγ ligandDataData

Hypothetical Signaling Pathway: Fatty Acid Receptor Activation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Molecule This compound GPCR GPCR (e.g., GPR41/43) Molecule->GPCR PPAR Nuclear Receptor (e.g., PPARs) Molecule->PPAR Direct binding or metabolite binding G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Transcription Gene Transcription (Metabolic Genes) Second_Messenger->Transcription Signal Transduction PPAR->Transcription

Caption: Potential signaling pathways for fatty acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxyhexanoic acid for improved yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route: the alkylation of a malonic ester with a methoxy-functionalized alkyl halide, followed by hydrolysis and decarboxylation.

Q1: My overall yield is low after the final decarboxylation step. What are the potential causes?

Low overall yield can stem from issues in any of the three main stages: alkylation, hydrolysis, or decarboxylation. It is crucial to diagnose the specific step causing the problem.

Troubleshooting Workflow for Low Yield

G A Low Overall Yield B Analyze crude product from each step (TLC, GC-MS, NMR) A->B C Problem in Alkylation Step? B->C D Problem in Hydrolysis Step? C->D  No F See Q2: Low Alkylation Yield C->F Yes   E Problem in Decarboxylation? D->E  No G See Q3: Incomplete Hydrolysis D->G Yes   H See Q4: Inefficient Decarboxylation E->H Yes   I Purification Issues (e.g., emulsion, product loss) E->I  No G start Starting Materials (Diethyl Malonate, NaH, 1-bromo-3-methoxypropane) A 1. Alkylation (NaH, THF) start->A B Crude Diethyl 2-(3-methoxypropyl)malonate A->B C 2. Hydrolysis (KOH, EtOH/H₂O, Reflux) B->C D Crude Malonic Acid Intermediate C->D E 3. Decarboxylation (Heat, 160-180 °C) D->E F Crude this compound E->F G Purification (Vacuum Distillation) F->G end Final Product: This compound G->end

Technical Support Center: Overcoming Peak Tailing of 4-Methoxyhexanoic Acid in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of 4-Methoxyhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in GC analysis?

Peak tailing of acidic compounds like this compound is most commonly caused by active sites within the GC system.[1][2][3] These active sites are often silanol (B1196071) groups (Si-OH) present on the surfaces of the glass inlet liner and the fused silica (B1680970) capillary column.[4][5] The polar carboxyl group of the acid can form hydrogen bonds with these active sites, leading to secondary interactions that delay the elution of a portion of the analyte molecules, resulting in a tailed peak.[3][6][7] Other contributing factors can include column contamination, improper column installation creating dead volumes, and the use of a mismatched stationary phase polarity.[1][6][7][8]

Q2: How can I minimize peak tailing without performing derivatization?

While derivatization is a robust solution, several strategies can be employed to mitigate peak tailing of the underivatized acid:

  • Use of Inert Components: Employing liners and columns that have been specifically deactivated to mask active silanol groups is crucial.[4][9][10] Look for liners and columns marketed as "base-deactivated" or "ultra inert."

  • Proper System Maintenance: Regularly replace the inlet liner and septum to prevent the accumulation of non-volatile residues and septum particles that can create active sites.[2][11] Trimming a small portion (e.g., 10-20 cm) from the inlet side of the column can remove contamination.[12][13]

  • Correct Column Selection: Use a polar stationary phase, such as a polyethylene (B3416737) glycol (PEG) or "WAX" type column, which is more compatible with polar analytes like carboxylic acids.[14][15]

  • Proper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector to avoid dead volumes, which can cause peak distortion.[6][7][8]

Q3: What is derivatization and why is it highly recommended for carboxylic acids?

Derivatization is a chemical reaction that converts an analyte into a more volatile and less polar derivative, making it more suitable for GC analysis.[16][17] For this compound, the polar carboxylic acid group is converted into an ester (e.g., a methyl ester). This process, known as esterification, replaces the active hydrogen of the carboxyl group, significantly reducing the potential for hydrogen bonding with active sites in the GC system.[17][18] The result is a sharper, more symmetrical peak, leading to improved resolution and more accurate quantification.[16][19]

Troubleshooting Guides

This section provides a step-by-step guide to diagnosing and resolving peak tailing of this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G A Start: Peak Tailing Observed B Step 1: System Check - Replace liner and septum - Trim column inlet (10-20 cm) - Verify proper column installation A->B C Did peak shape improve? B->C D Step 2: Method Review - Confirm use of a polar (e.g., WAX) column - Ensure inert flow path components are used C->D No H Problem likely due to routine maintenance. Continue with analysis. C->H Yes E Is the method appropriate? D->E F Step 3: Implement Derivatization - Convert acid to its methyl ester E->F Yes I Select an appropriate polar column and inert liner. E->I No G End: Problem Resolved F->G I->D

Caption: A logical workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol: Methyl Esterification of this compound using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes a common and effective method for derivatizing carboxylic acids to improve their chromatographic behavior.

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vial (e.g., 2 mL) with a PTFE-lined cap

  • Heating block or water bath set to 60°C

  • Vortex mixer

Procedure:

  • Transfer a known quantity of the this compound sample into the reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 0.5 mL of 14% BF₃-Methanol to the vial.

  • Securely cap the vial and heat at 60°C for 15 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC analysis.

Derivatization Reaction

The following diagram illustrates the esterification of this compound.

G cluster_reactants Reactants cluster_products Products A This compound (High Polarity, Prone to Tailing) C Methyl 4-methoxyhexanoate (Lower Polarity, Symmetrical Peak) A->C + B Methanol B->C Esterification D Water C->D + Catalyst BF₃ (Catalyst)

Caption: Esterification of this compound to its methyl ester.

Data Presentation

The effectiveness of derivatization on peak shape can be quantified using the asymmetry factor (As), where a value of 1.0 represents a perfectly symmetrical peak. Higher values indicate increased tailing.

Analyte FormDerivatization StatusExpected Asymmetry Factor (As)Peak Shape
This compoundUnderivatized> 1.5Tailing peak, especially at low concentrations
Methyl 4-methoxyhexanoateDerivatized1.0 - 1.2Symmetrical (Gaussian) peak

References

Resolving baseline drift in the analysis of 4-Methoxyhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 4-Methoxyhexanoic Acid

Welcome to the technical support center for the chromatographic analysis of this compound. This guide provides detailed troubleshooting advice and frequently asked questions to help you resolve common issues, with a primary focus on correcting baseline drift.

Troubleshooting Guide: Baseline Drift

This section addresses specific questions related to identifying and resolving baseline drift during your HPLC analysis.

Question: My baseline is consistently drifting upwards. What are the most likely causes and how can I fix it?

An upward or positive baseline drift is a common issue that can obscure peaks and affect integration. The primary causes typically relate to contamination or changes within the system during a run.

Potential Causes & Solutions:

  • Insufficient Column Equilibration: The column may not have fully equilibrated with the starting mobile phase conditions. Before starting your analytical run, ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved.[1][2]

  • Mobile Phase Contamination: Contaminants in your mobile phase, particularly in the solvent with stronger elution strength, can accumulate on the column and elute during a gradient, causing the baseline to rise. Use high-purity HPLC or gradient-grade solvents and prepare fresh mobile phases daily to minimize degradation and contamination.[2][3]

  • Column Contamination: Strongly retained impurities from previous injections can elute slowly, causing a rising baseline. To fix this, develop a robust column flushing procedure to run between injections or at the end of a sequence, using a strong solvent to remove contaminants.[2][4]

  • Air Bubbles: Air bubbles entering the system, often from inadequately degassed mobile phase, can cause both gradual drift and random spikes.[3][5][6] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[3][5][6]

Question: I'm observing a downward or negative baseline drift. What does this indicate?

A downward drift often points to issues with the mobile phase or the detector that lead to a decrease in signal over time.

Potential Causes & Solutions:

  • Mobile Phase Absorbance Mismatch (Gradient Elution): In a gradient run, if the solvent being introduced has a lower UV absorbance at the detection wavelength than the initial solvent, the baseline will drift downwards. To correct this, try to match the UV absorbance of your mobile phase components or use a solvent with lower absorbance as your initial mobile phase.

  • Column Conditioning: A new column that has not been properly conditioned may show a downward drift as the stationary phase settles. Follow the manufacturer's instructions for conditioning before analytical use.[7]

  • Detector Lamp Instability: An aging or failing detector lamp can result in a decreasing signal output.[3] Most HPLC systems track lamp usage hours; check the lamp's age and replace it if it is near the end of its operational life.

Question: My baseline is extremely noisy and erratic. How can I stabilize it?

A noisy baseline reduces the signal-to-noise ratio, making it difficult to detect and quantify low-concentration analytes.

Potential Causes & Solutions:

  • Air in the System: This is a primary cause of noise. Check for leaks in pump seals and fittings, and ensure the mobile phase is degassed.[1] Purging the pump can help remove trapped air bubbles.

  • Improper Solvent Mixing: If you are mixing solvents online, inefficient mixing can lead to rapid, small-scale changes in composition, causing a noisy baseline.[8] Ensure the mixer is functioning correctly or pre-mix the mobile phase manually.

  • Detector Cell Contamination: Contaminants or air trapped in the detector flow cell can cause significant noise.[1][8] Flush the flow cell with a strong, miscible solvent like isopropanol (B130326) to clean it.[2]

  • Pump or Check Valve Issues: Malfunctioning pump components, particularly check valves, can cause pressure fluctuations that manifest as a noisy baseline.[5][6] Clean or replace the check valves as needed.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for preventing baseline drift when analyzing carboxylic acids?

Temperature fluctuations are a major cause of baseline drift in HPLC.[8][9] Both the column and the detector can be affected. In reversed-phase chromatography, even minor temperature changes can alter the viscosity of the mobile phase and the partitioning of the analyte between the mobile and stationary phases, leading to drift. For sensitive detectors like Refractive Index (RI) or UV detectors at high sensitivity, maintaining a stable temperature is crucial for a flat baseline.[8] It is recommended to use a column oven and ensure the lab environment is temperature-controlled.[1][9]

Q2: What is "column bleed" and could it be causing my baseline drift?

Column bleed refers to the degradation of the column's stationary phase, which then elutes into the mobile phase. This can cause a continuous upward drift in the baseline, especially during a temperature gradient.[7] Using the column outside its recommended pH or temperature range can accelerate this process. If you suspect column bleed, especially with an older column, conditioning the column at its upper temperature limit for a short period can sometimes help. However, if the problem persists, the column may need to be replaced.[7]

Q3: How does the pH of the mobile phase affect the analysis of this compound and baseline stability?

For acidic compounds like this compound, controlling the mobile phase pH is essential for good peak shape and retention time stability. The mobile phase should be buffered to a pH at least 2 units below the pKa of the acid. This ensures the analyte remains in its neutral, protonated form, leading to better interaction with the C18 stationary phase and sharper peaks. Unstable pH can cause analyte ionization to fluctuate, leading to peak tailing and a wandering baseline.

Data Presentation: Recommended HPLC Parameters

This table summarizes starting parameters for developing a robust HPLC method for this compound, designed to minimize baseline instability.

ParameterRecommended SettingRationale for Baseline Stability
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of organic acids.[10]
Mobile Phase A Water with 20-40 mM Potassium Dihydrogen Phosphate (B84403)Provides buffering capacity to maintain a stable, low pH.
Mobile Phase B Acetonitrile or Methanol (B129727) (HPLC Grade)High-purity organic solvent minimizes contaminants.[2]
pH Adjustment Adjust Mobile Phase A to pH 2.4-2.8 with Phosphoric AcidEnsures the carboxylic acid is fully protonated for consistent retention.[10]
Detection Wavelength 210 nmCommon wavelength for detecting the carboxyl group in organic acids.[10][11]
Column Temperature 30 - 35 °C (controlled via column oven)Maintains stable retention times and reduces drift caused by lab temperature fluctuations.[1][9]
Flow Rate 0.8 - 1.0 mL/minA typical analytical flow rate providing good efficiency without excessive pressure.
Injection Volume 5 - 20 µLStandard volume for analytical HPLC.
Degassing Inline Degasser or Helium SpargingCrucial for removing dissolved gases that cause bubbles and baseline noise.[3][5]

Experimental Protocols

Protocol: Isocratic HPLC Method for Quantification of this compound

This protocol provides a starting point for the analysis.

  • Mobile Phase Preparation:

    • Prepare a 40 mM solution of potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH of the solution to 2.4 using phosphoric acid.

    • Filter the aqueous buffer through a 0.45 µm filter to remove particulates.[3]

    • Prepare the final mobile phase by mixing the aqueous buffer with methanol in a 98:2 (v/v) ratio.[10]

    • Degas the final mobile phase for at least 15 minutes using an inline degasser or sonication bath.

  • System Preparation and Equilibration:

    • Set the column oven temperature to 30°C.

    • Install a C18 column (250 mm x 4.6 mm, 5 µm).

    • Purge the pump with the prepared mobile phase to remove any previous solvents.

    • Equilibrate the column by running the mobile phase through the system at 1.0 mL/min for at least 30 minutes, or until the baseline is stable.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in the mobile phase to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve or dilute experimental samples in the mobile phase.

    • Filter all samples through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[3]

  • Chromatographic Run:

    • Set the UV detector to a wavelength of 210 nm.[10]

    • Inject 20 µL of each standard and sample.

    • Record the chromatograms and integrate the peak corresponding to this compound.

Visualizations

Below are diagrams to assist in your troubleshooting workflow and conceptual understanding of the problem.

Baseline_Troubleshooting_Workflow Start Baseline Drift Observed Identify_Type Identify Type of Drift Start->Identify_Type Upward Upward Drift Identify_Type->Upward Positive Downward Downward Drift Identify_Type->Downward Negative Noisy Noisy / Erratic Identify_Type->Noisy Unstable Check_Equilibration 1. Increase Column Equilibration Time Upward->Check_Equilibration Check_Mobile_Phase_B 1. Check Mobile Phase Absorbance (Gradient) Downward->Check_Mobile_Phase_B Check_Leaks 1. Check for Leaks & Purge Pump Noisy->Check_Leaks Check_Mobile_Phase_A 2. Prepare Fresh Mobile Phase Check_Equilibration->Check_Mobile_Phase_A Flush_Column 3. Implement Column Wash Protocol Check_Mobile_Phase_A->Flush_Column Check_Lamp 2. Check Detector Lamp Status/Hours Check_Mobile_Phase_B->Check_Lamp Check_Mixing 2. Verify Solvent Mixer Function Check_Leaks->Check_Mixing Clean_Cell 3. Flush Detector Flow Cell Check_Mixing->Clean_Cell

Caption: A workflow diagram for troubleshooting different types of baseline drift.

Potential_Causes_Diagram center Baseline Drift in HPLC System Mobile_Phase Mobile Phase Issues center->Mobile_Phase Column Column Problems center->Column Detector Detector Issues center->Detector System System/ Hardware center->System Contamination Contamination/ Degradation Mobile_Phase->Contamination Bubbles Dissolved Gases (Bubbles) Mobile_Phase->Bubbles Equilibration Poor Equilibration Column->Equilibration Bleed Column Bleed/ Contamination Column->Bleed Lamp Lamp Aging Detector->Lamp Flow_Cell Dirty Flow Cell Detector->Flow_Cell Leaks Leaks System->Leaks Pump Pump/Check Valves System->Pump

References

Minimizing by-product formation in 4-Methoxyhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of 4-Methoxyhexanoic acid.

Troubleshooting Guide

Question: My final product is a mixture of several compounds, with the desired this compound being a minor component. What are the likely by-products and how can I avoid them?

Answer: The most common synthesis route for 4-substituted hexanoic acids is through a malonic ester synthesis. The primary by-products in this multi-step process are often dialkylated esters and unreacted starting materials. Incomplete hydrolysis or decarboxylation can also lead to impurities.

Key Troubleshooting Steps:

  • Control Alkylation Stoichiometry: The reaction of diethyl malonate with a methoxy-containing alkyl halide is a critical step. Using a slight excess of diethyl malonate can help minimize the formation of the dialkylated by-product.[1][2]

  • Optimize Base and Temperature: The choice of base and reaction temperature for the alkylation step is crucial. A strong base like sodium ethoxide is typically used to deprotonate the diethyl malonate.[1][3] Maintaining a controlled temperature during the addition of the alkyl halide can prevent unwanted side reactions.

  • Ensure Complete Hydrolysis (Saponification): The hydrolysis of the substituted diethyl malonate is typically carried out using a strong base like sodium hydroxide (B78521).[4][5] To ensure the reaction goes to completion, it is advisable to use an excess of the base and heat the reaction mixture under reflux for a sufficient period.[4]

  • Effective Decarboxylation: The final step of decarboxylation requires heating the substituted malonic acid.[6][7] Insufficient heating can lead to incomplete reaction, leaving the malonic acid derivative as an impurity. Conversely, excessive temperatures may cause degradation of the final product.[7]

Question: I am observing a significant amount of a higher molecular weight impurity in my final product. What could it be?

Answer: A higher molecular weight impurity is likely a dialkylated malonic ester derivative that has been carried through the synthesis. This occurs when the enolate of the mono-alkylated malonic ester reacts with another molecule of the alkyl halide.

Mitigation Strategy:

  • Slow Addition of Alkyl Halide: Adding the alkyl halide dropwise to the reaction mixture containing the deprotonated diethyl malonate can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.

  • Use of Excess Diethyl Malonate: Employing a molar excess of diethyl malonate relative to the alkyl halide will increase the probability of the alkyl halide reacting with the starting malonate rather than the mono-alkylated product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common and versatile method is the malonic ester synthesis.[3][8] This involves the alkylation of diethyl malonate with a suitable methoxy-containing alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final carboxylic acid.[1][7]

Q2: How can I purify the final this compound product?

A2: Purification can typically be achieved through techniques such as distillation or column chromatography. Given that the final product is a carboxylic acid, an acid-base extraction can also be an effective purification step to separate it from neutral organic impurities.

Q3: Are there any green chemistry approaches to minimize waste in this synthesis?

A3: Yes, several green chemistry principles can be applied.[9][10] These include:

  • Catalytic Approaches: Utilizing catalytic amounts of reagents instead of stoichiometric amounts can reduce waste.[9][11]

  • Atom Economy: Choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product.[12]

  • Safer Solvents: Opting for environmentally benign solvents where possible.[10][12]

Quantitative Data on By-product Formation

The following table provides hypothetical data to illustrate how reaction conditions can influence the yield and purity of this compound in a malonic ester synthesis.

Parameter Condition A (Optimized) Condition B (Sub-optimal) Effect on By-product Formation
Molar Ratio (Diethyl Malonate : Alkyl Halide) 1.2 : 11 : 1.2A higher ratio of the alkyl halide (Condition B) increases the likelihood of dialkylation.
Alkylation Temperature 0 °C to room temperatureRefluxHigher temperatures can promote side reactions and decrease selectivity.
Hydrolysis Time 4 hours at reflux1 hour at refluxShorter hydrolysis times may be incomplete, leaving unreacted ester.
Decarboxylation Temperature 150-160 °C> 180 °CExcessive temperatures can lead to product degradation.
Yield of this compound 75%45%Optimized conditions lead to a higher yield of the desired product.
Percentage of Dialkylated By-product < 5%> 20%Sub-optimal conditions significantly increase by-product formation.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(3-methoxypropyl)malonate (Alkylation)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-bromo-3-methoxypropane (B1268092) dropwise to the reaction mixture.

  • After the addition, heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-methoxypropyl)malonate.

Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

  • To the crude diethyl 2-(3-methoxypropyl)malonate, add an aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.[4]

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is acidic. This will protonate the carboxylate to form the dicarboxylic acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Heat the resulting crude 2-(3-methoxypropyl)malonic acid to approximately 150-160 °C. Carbon dioxide will evolve.

  • Continue heating until the evolution of gas ceases, indicating the completion of the decarboxylation.

  • The resulting crude this compound can then be purified by distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation cluster_purification Step 3: Purification A Diethyl Malonate D Alkylation Reaction A->D B Sodium Ethoxide B->D C 1-bromo-3-methoxypropane C->D E Diethyl 2-(3-methoxypropyl)malonate D->E I Hydrolysis & Decarboxylation E->I F NaOH (aq) F->I G HCl (aq) G->I Acidification H Heat H->I Decarboxylation J This compound I->J K Distillation / Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_main Main Reaction Pathway cluster_byproduct By-product Formation start Diethyl Malonate Enolate product Mono-alkylated Product start->product SN2 Alkylation alkyl_halide 1-bromo-3-methoxypropane dialkylated Dialkylated By-product alkyl_halide->dialkylated final_acid This compound product->final_acid Hydrolysis & Decarboxylation byproduct_start Mono-alkylated Enolate product->byproduct_start Deprotonation byproduct_start->dialkylated Second Alkylation

Caption: Reaction pathway showing the formation of the desired product and a common by-product.

References

Troubleshooting poor resolution of 4-Methoxyhexanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the enantiomeric separation of 4-Methoxyhexanoic acid and related chiral carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor or no resolution of this compound enantiomers?

Poor resolution in the chiral separation of this compound can stem from several factors. The most common issues include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, an incorrect column temperature, or a column that has lost efficiency.[1] A systematic approach to method development is often necessary to achieve the desired separation.

Q2: How does the mobile phase composition affect the separation of acidic enantiomers like this compound?

The mobile phase is a critical factor in the successful chiral separation of acidic compounds. For acidic analytes, it is crucial to suppress the ionization of the carboxylic acid group to improve peak shape and resolution.[1][2] This is typically achieved by adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase.[1][2][3][4] The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in normal-phase chromatography also significantly impact selectivity.[3][5]

Q3: When should I consider derivatization for the analysis of this compound enantiomers?

Derivatization can be a valuable strategy in two main scenarios:

  • Gas Chromatography (GC): Carboxylic acids are generally not volatile enough for direct GC analysis. Derivatization to form esters is a common approach to increase volatility.[6]

  • High-Performance Liquid Chromatography (HPLC): If direct methods fail to provide adequate resolution or if detection sensitivity is low, an indirect approach using a chiral derivatizing agent can be employed.[7] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column (e.g., C18).[7][8][9] This method can also enhance UV detection if the derivatizing agent contains a chromophore.[7]

Q4: What is peak tailing, and how can I minimize it for my acidic analyte?

Peak tailing, where the latter half of the peak is broader than the front half, is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1] For acidic compounds like this compound, this can be due to interactions with residual silanols on silica-based columns. To minimize tailing, ensure the mobile phase pH is low enough to keep the analyte in its protonated form by using an acidic additive like 0.1% TFA.[1][2] Other causes can include column overload, so try reducing the sample concentration or injection volume.[1]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomer peaks are co-eluting or the resolution is less than 1.5.

Troubleshooting Workflow:

Troubleshooting_Poor_Resolution start Poor or No Resolution csp 1. Evaluate Chiral Stationary Phase (CSP) start->csp csp->csp mobile_phase 2. Optimize Mobile Phase csp->mobile_phase CSP is appropriate temperature 3. Adjust Column Temperature mobile_phase->temperature Partial or no improvement end Resolution Achieved mobile_phase->end Significant improvement column_health 4. Check Column Health temperature->column_health Partial or no improvement temperature->end Significant improvement column_health->column_health derivatization 5. Consider Derivatization column_health->derivatization Column is healthy derivatization->end

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps:

  • Evaluate Chiral Stationary Phase (CSP): The choice of CSP is paramount. For acidic compounds, polysaccharide-based (e.g., Chiralcel® OD-H) and anion-exchange (e.g., CHIRALPAK® QN-AX) columns are good starting points.[7] If you are not seeing any separation, you may need to screen different types of CSPs.

  • Optimize Mobile Phase:

    • Acidic Additive: For acidic analytes, the addition of 0.1% TFA or formic acid is often necessary to ensure the carboxylic acid is in its neutral form, which improves peak shape.[1][2][4]

    • Solvent Strength (Normal Phase): If peaks are eluting too quickly, decrease the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase (e.g., from 10% to 5%).[3]

    • Solvent Type: The choice of alcohol (methanol, ethanol, isopropanol) can significantly influence selectivity.[3][5]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1] Lower temperatures often increase selectivity, but this is not always the case.[1] Experiment with a range of temperatures (e.g., 15°C to 40°C) to find the optimum.

  • Check Column Health: A contaminated or degraded column can lead to poor performance. Try flushing the column with a strong solvent as recommended by the manufacturer.[10] If performance does not improve, the column may need to be replaced.

  • Consider Derivatization: If direct methods do not yield the desired resolution, an indirect approach using a chiral derivatizing agent to form diastereomers can be effective.[7][8] These can then be separated on a standard achiral column.

Issue 2: Excessive Peak Tailing

Symptom: Chromatographic peaks are asymmetrical with a pronounced tail.

Troubleshooting Workflow:

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph 1. Check Mobile Phase pH (Add Acidic Modifier) start->check_ph check_overload 2. Check for Column Overload check_ph->check_overload Tailing persists end Symmetrical Peaks check_ph->end Tailing resolved check_extracolumn 3. Evaluate Extra-Column Volume check_overload->check_extracolumn Tailing persists check_overload->end Tailing resolved column_health 4. Assess Column Health check_extracolumn->column_health Tailing persists check_extracolumn->end Tailing resolved column_health->column_health column_health->end Tailing resolved

Caption: A systematic approach to diagnosing and resolving peak tailing.

Detailed Steps:

  • Check Mobile Phase pH: For acidic compounds, ensure the mobile phase contains an acidic modifier (e.g., 0.1% TFA) to suppress ionization and minimize secondary interactions with the stationary phase.[1][2]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[1] Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you were overloading the column.

  • Evaluate Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening and tailing.[1] Ensure all connections are made with the shortest possible length of appropriate diameter tubing.

  • Assess Column Health: Peak tailing can be a sign of a contaminated or failing column.[10] A blocked inlet frit or a void at the head of the column can cause this issue. Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols & Data

Data Presentation: Comparative HPLC Methods
ParameterMethod A: Polysaccharide CSPMethod B: Anion-Exchange CSPMethod C: Indirect (Derivatization)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Quinine carbamateStandard C18 (achiral)
Mobile Phase n-Hexane/Isopropanol/TFA (90:10:0.1)Methanol (B129727)/Acetic Acid/Ammonium AcetateAcetonitrile/Water Gradient
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 254 nm
Retention Time (Enantiomer 1) 2.5 min3.2 min5.1 min (as diastereomer 1)
Retention Time (Enantiomer 2) 3.1 min4.1 min5.9 min (as diastereomer 2)
Resolution (Rs) > 2.0> 2.5> 3.0
Advantages Widely applicable, robust.High selectivity for acidic analytes.Uses standard achiral columns.
Disadvantages May require screening of multiple phases.More specialized, longer equilibration.Requires an additional derivatization step.

Data is representative for the structurally similar compound 3-(bromomethyl)hexanoic acid and should be used as a guide.[7]

Detailed Methodologies

Method A: Direct Separation on a Polysaccharide-Based CSP [7]

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid in a 90:10:0.1 (v/v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL of sample solution (1 mg/mL in mobile phase)

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Method B: Direct Separation on an Anion-Exchange CSP [7]

  • Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Prepare a solution of 100% Methanol containing 20 mM Acetic Acid and 10 mM Ammonium Acetate.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL of sample solution (0.5 mg/mL in mobile phase)

  • System Equilibration: Equilibrate the column until a stable baseline is observed, which may take longer than for polysaccharide CSPs.

Method C: Indirect Method via Diastereomeric Derivatization [7]

  • Derivatization:

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

    • Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) and a coupling agent (e.g., DCC or EDC).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction and extract the diastereomeric amide derivatives.

    • Dry the organic layer and reconstitute the sample in the mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 column, 250 x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid). For example, 30-70% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection: UV at 254 nm (the aromatic ring from the derivatizing agent allows for higher wavelength detection).

Hypothetical GC Protocol (Based on Analogs)

For GC analysis, derivatization is essential.

  • Derivatization (Esterification):

    • To the carboxylic acid sample, add an excess of a suitable esterifying agent (e.g., BF3 in methanol or diazomethane).

    • Heat the reaction mixture as required to drive the reaction to completion.

    • Neutralize the reaction and extract the resulting methyl ester into an organic solvent (e.g., hexane).

    • Concentrate the sample to a suitable volume for GC injection.

  • GC Analysis:

    • Column: A chiral GC column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEX).[6]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start with an initial oven temperature of ~80°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of ~180°C.

    • Injector and Detector Temperature: ~220°C.

    • Detector: Flame Ionization Detector (FID).

This protocol is a general guideline and will require optimization for this compound methyl ester.

References

Addressing contamination issues in 4-Methoxyhexanoic acid sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the sample preparation of 4-Methoxyhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in this compound samples?

A1: Contamination in this compound samples can originate from various sources throughout the synthesis and sample preparation process. These include:

  • Reagents and Solvents: Impurities present in starting materials, reagents, and solvents used during synthesis and purification.

  • Cross-Contamination: Residues from previously used glassware or equipment.

  • Environmental Factors: Introduction of contaminants from the laboratory environment, such as dust or aerosols.

  • Sample Handling: Contamination from gloves, pipette tips, or other handling materials. Phthalates are common plasticizers that can leach from plastic containers and labware.

  • Column Bleed: During chromatographic analysis, the stationary phase of the column can degrade and leach into the sample, especially at high temperatures. This is a common source of siloxane contamination in GC-MS analysis.

Q2: What are the potential impurities from the synthesis of this compound?

A2: The impurities present in a this compound sample are highly dependent on the synthetic route employed. For instance, in a malonic ester synthesis, potential impurities could include unreacted starting materials like diethyl malonate and 2-bromo-1-methoxybutane, as well as byproducts from side reactions.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your this compound sample can be effectively determined using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. Derivatization is often required for polar molecules like carboxylic acids to increase their volatility.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for separating and quantifying components in a mixture. It is widely used for impurity profiling in pharmaceutical analysis.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Unexpected Peaks in Chromatogram

Possible Cause 1: Solvent or Reagent Contamination

  • Troubleshooting:

    • Run a blank analysis using only the solvent.

    • If the blank is contaminated, use a fresh, high-purity solvent.

    • Ensure all reagents are of high purity and stored properly.

Possible Cause 2: Contamination from Labware

  • Troubleshooting:

    • Thoroughly clean all glassware with appropriate detergents and solvents.

    • Consider an acid wash for glassware to remove stubborn residues.

    • Whenever possible, use glass or stainless steel labware to avoid contamination from plastics.

Possible Cause 3: Septa or Column Bleed (GC-MS)

  • Troubleshooting:

    • Regularly replace the inlet septum to prevent bleed.

    • Condition the GC column according to the manufacturer's instructions to minimize bleed.

    • Use high-quality, low-bleed septa and columns.

Issue 2: Low Recovery of this compound After Purification

Possible Cause 1: Incomplete Extraction

  • Troubleshooting:

    • During acid-base extraction, ensure the pH is adjusted correctly to fully protonate or deprotonate the carboxylic acid for efficient transfer between aqueous and organic layers.

    • Perform multiple extractions with fresh solvent to maximize recovery.

Possible Cause 2: Loss During Solvent Evaporation

  • Troubleshooting:

    • Avoid excessive heat or a strong vacuum during solvent removal, as this compound has some volatility.

    • Use a rotary evaporator with controlled temperature and pressure.

Possible Cause 3: Inefficient Column Chromatography

  • Troubleshooting:

    • Optimize the solvent system (mobile phase) to ensure good separation and elution of the target compound.

    • Ensure proper packing of the stationary phase to avoid channeling.

    • Check for column overload by reducing the sample amount.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Boiling Point 109-112 °C/10 mmHg[4]
Density 0.921 g/mL[4]
Solubility Soluble in water (1776 mg/L @ 25 °C (est))[5]

Table 2: Common Analytical Techniques for Purity Assessment

TechniquePrincipleCommon Issues
GC-MS Separation based on volatility and mass-to-charge ratio.Co-elution of isomers, need for derivatization, siloxane contamination.[1]
HPLC Separation based on polarity.Co-eluting impurities, matrix effects, poor peak shape.[6]
NMR Identification based on nuclear spin properties.Overlapping signals, low sensitivity for minor impurities.

Experimental Protocols

Protocol 1: General Purification by Acid-Base Extraction

This protocol is a general method for the initial purification of this compound from a crude reaction mixture.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a weak base (e.g., sodium bicarbonate). Shake the funnel vigorously, venting frequently to release any pressure. The 4-methoxyhexanoate salt will be in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Washing: Wash the organic layer with the aqueous base solution one or two more times to ensure complete extraction of the acid. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a 1 M aqueous solution of a strong acid (e.g., hydrochloric acid) with stirring until the pH is acidic (pH ~2).

  • Back-Extraction: Extract the acidified aqueous solution with a fresh portion of the organic solvent. The purified this compound will now be in the organic layer. Repeat the extraction to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.

Protocol 2: Purity Analysis by GC-MS (after derivatization)

This protocol outlines a general procedure for the analysis of this compound using GC-MS after a silylation derivatization.

  • Sample Preparation:

    • Accurately weigh a small amount of the purified this compound and dissolve it in a suitable solvent (e.g., acetonitrile).

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) to the sample solution.[1]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[1]

  • GC-MS Conditions (Example):

    • GC Column: A mid-polar capillary column (e.g., DB-5ms).

    • Injection: 1 µL, splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode.

Mandatory Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis crude_sample Crude 4-Methoxyhexanoic Acid Sample dissolution Dissolution in Organic Solvent crude_sample->dissolution acid_base Acid-Base Extraction dissolution->acid_base drying Drying and Solvent Evaporation acid_base->drying purified_sample Purified 4-Methoxyhexanoic Acid drying->purified_sample sample_prep Sample Preparation (e.g., Derivatization) purified_sample->sample_prep analysis GC-MS or HPLC Analysis sample_prep->analysis data_analysis Data Analysis and Purity Assessment analysis->data_analysis troubleshooting_workflow start Unexpected Peak in Chromatogram check_blank Analyze Solvent Blank start->check_blank cont_solvent Contaminated Solvent/Reagent check_blank->cont_solvent Yes check_glassware Check Glassware Cleanliness check_blank->check_glassware No clean_solvent Use Fresh, High-Purity Solvent/Reagents cont_solvent->clean_solvent resolved Issue Resolved clean_solvent->resolved cont_glassware Contaminated Glassware check_glassware->cont_glassware Yes check_system Check for System Contamination (e.g., Column Bleed) check_glassware->check_system No clean_glassware Thoroughly Clean Glassware cont_glassware->clean_glassware clean_glassware->resolved system_cont System Contamination check_system->system_cont Yes check_system->resolved No system_maint Perform System Maintenance (e.g., Replace Septum, Condition Column) system_cont->system_maint system_maint->resolved

References

Optimization of reaction conditions for 4-Methoxyhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methoxyhexanoic Acid

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: Due to the lack of readily available starting materials with the methoxy (B1213986) group in the 4-position, a common and effective strategy is a two-step synthesis. This typically involves the methylation of a suitable precursor, such as methyl 4-hydroxyhexanoate, via a Williamson ether synthesis, followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.

Q2: Why is the Williamson ether synthesis preferred for the methylation step?

A2: The Williamson ether synthesis is a robust and well-established method for forming ethers. It involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[1][2] For the synthesis of this compound, this method is advantageous because it can be performed on the hydroxyl group of a precursor like methyl 4-hydroxyhexanoate.

Q3: What are the critical parameters to control during the methylation (Williamson ether synthesis) step?

A3: The critical parameters for a successful Williamson ether synthesis include:

  • Choice of Base: A strong base is required to deprotonate the secondary alcohol to form the alkoxide. Sodium hydride (NaH) is commonly used for this purpose.

  • Choice of Methylating Agent: A good methylating agent with a suitable leaving group is necessary. Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) are effective options.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: The reaction is often started at a low temperature (e.g., 0 °C) during the deprotonation step and then may be gently heated to ensure the reaction goes to completion.[2]

Q4: What are the main challenges in the final hydrolysis step?

A4: The main challenges in the hydrolysis of the methyl ester to the carboxylic acid are ensuring the reaction goes to completion and the effective purification of the final product. The reaction can be reversible if performed under acidic conditions.[3] Alkaline hydrolysis (saponification) is often preferred as it is an irreversible reaction.[3][4] The final product is a salt of the carboxylic acid, which then needs to be neutralized with a strong acid to obtain the desired this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of methyl 4-methoxyhexanoate (methylation step) 1. Incomplete deprotonation of the hydroxyl group. 2. The base (e.g., NaH) is old or has been deactivated by moisture. 3. The methylating agent has degraded. 4. The reaction temperature is too low.1. Ensure a sufficiently strong and fresh base is used. 2. Use freshly opened or properly stored sodium hydride. 3. Use a fresh bottle of the methylating agent. 4. After the initial deprotonation, consider gently warming the reaction mixture to drive the reaction to completion.
Presence of unreacted methyl 4-hydroxyhexanoate The reaction has not gone to completion.Increase the reaction time or temperature. Consider adding a slight excess of the methylating agent.
Formation of elimination byproducts The reaction temperature is too high, or a sterically hindered base was used, favoring the E2 elimination pathway over the Sₙ2 substitution.[5][6]Use a non-hindered base like sodium hydride. Maintain a controlled reaction temperature.
Low or no yield of this compound (hydrolysis step) 1. Incomplete hydrolysis of the methyl ester. 2. Insufficient amount of base or acid used.1. Increase the reaction time or temperature for the hydrolysis. 2. Ensure a molar excess of the base (for saponification) or acid (for acid-catalyzed hydrolysis) is used.
Difficulty in isolating the final product 1. The product may be partially soluble in the aqueous layer during extraction. 2. Emulsion formation during workup.1. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. To break emulsions, add a small amount of brine (saturated NaCl solution).

Experimental Protocols & Data

Step 1: Methylation of Methyl 4-hydroxyhexanoate

This protocol is a representative procedure based on the Williamson ether synthesis.

Materials:

  • Methyl 4-hydroxyhexanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 4-hydroxyhexanoate (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain methyl 4-methoxyhexanoate.

Parameter Value
Reactant Ratio (Hydroxy Ester:NaH:CH₃I) 1.0 : 1.2 : 1.5
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12 - 16 hours
Typical Yield 70 - 90%
Step 2: Hydrolysis of Methyl 4-methoxyhexanoate

This protocol describes the saponification of the methyl ester to the final carboxylic acid.

Materials:

Procedure:

  • Dissolve methyl 4-methoxyhexanoate (1.0 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Parameter Value
Reactant Ratio (Ester:NaOH) 1.0 : 2.0
Solvent Methanol/Water
Temperature Reflux
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Visualized Workflows and Logic

G cluster_0 Step 1: Methylation cluster_1 Step 2: Hydrolysis A Methyl 4-hydroxyhexanoate B Deprotonation with NaH in THF A->B C Addition of Methyl Iodide B->C D Workup and Purification C->D E Methyl 4-methoxyhexanoate D->E F Methyl 4-methoxyhexanoate E->F G Saponification with NaOH F->G H Acidification with HCl G->H I Extraction and Purification H->I J This compound I->J

Caption: Experimental workflow for the two-step synthesis of this compound.

G start Low Yield in Methylation Step q1 Is starting material consumed? (Check by TLC/GC-MS) start->q1 q2 Side products observed? q1->q2 Yes sol2 Reaction incomplete. - Increase reaction time/temperature. - Check activity of NaH and methylating agent. q1->sol2 No a1_yes Yes a1_no No sol1 Check for elimination byproducts. - Lower reaction temperature. - Confirm use of non-hindered base. q2->sol1 Yes sol3 Product loss during workup. - Optimize extraction/purification steps. q2->sol3 No a2_yes Yes a2_no No

References

Technical Support Center: Enhancing the Stability of 4-Methoxyhexanoic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 4-Methoxyhexanoic acid during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. It is recommended to keep the compound in a tightly sealed container, protected from light and moisture. To minimize the risk of degradation, storage at refrigerated temperatures (2-8 °C) is advised. For long-term storage, maintaining an inert atmosphere (e.g., by purging with argon or nitrogen) can further enhance stability by minimizing oxidative degradation.

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of degradation can include a change in color (e.g., development of a yellow tint), the appearance of cloudiness or precipitation in a solution, or a change in odor. However, significant degradation can occur without any visible signs. Therefore, it is crucial to perform regular analytical testing to confirm the purity and integrity of the compound.

Q3: Which solvents are compatible with this compound for storage in solution?

A3: this compound is soluble in a variety of organic solvents. For storage in solution, aprotic solvents are generally preferred to minimize the risk of hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used promptly. The pH of aqueous solutions should be controlled, as both acidic and basic conditions can promote hydrolysis of the methoxy (B1213986) group.

Q4: What are the potential degradation pathways for this compound?

A4: The primary potential degradation pathways for this compound include:

  • Oxidative Degradation: The ether linkage is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of hydroperoxides, which can further decompose into various degradation products.

  • Hydrolysis: The methoxy group can undergo acid- or base-catalyzed hydrolysis to yield 4-hydroxyhexanoic acid and methanol. This is more likely to occur if the compound is stored in solution, particularly in aqueous or protic solvents, or if it comes into contact with acidic or basic contaminants.

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., color, clarity) This may indicate chemical degradation, potentially due to oxidation or hydrolysis.1. Do not use the material for your experiment. 2. Confirm the purity using a suitable analytical method (e.g., HPLC-UV, GC-MS). 3. If degradation is confirmed, dispose of the material according to safety guidelines. 4. Review storage conditions to ensure they are optimal.
Inconsistent experimental results This could be due to a decrease in the purity of this compound over time.1. Re-analyze the purity of your current stock of this compound. 2. If purity is below the required specification, use a fresh, unopened batch of the compound. 3. Implement a routine quality control check for the compound before use in critical experiments.
Presence of unexpected peaks in analytical chromatograms These peaks may correspond to degradation products.1. Attempt to identify the degradation products using mass spectrometry (MS). 2. Based on the identified products, deduce the likely degradation pathway (e.g., oxidation, hydrolysis). 3. Adjust storage conditions to mitigate this specific degradation pathway (e.g., store under inert gas to prevent oxidation).

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and detecting non-volatile degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with a suitable gradient, for example, 30% B, and increase to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is useful for identifying volatile degradation products, such as those that may result from thermal degradation or hydrolysis.

  • Instrumentation:

    • GC-MS system

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature of 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-500

  • Sample Preparation:

    • Dissolve the sample of this compound in a volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

    • For the analysis of potential hydrolysis products, derivatization (e.g., silylation) may be necessary to improve volatility.

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

The following diagrams illustrate key concepts related to the stability and troubleshooting of this compound.

degradation_pathway 4-Methoxyhexanoic_acid This compound Oxidation Oxidative Degradation 4-Methoxyhexanoic_acid->Oxidation O2, light, metal ions Hydrolysis Hydrolytic Degradation 4-Methoxyhexanoic_acid->Hydrolysis H2O, acid/base Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Hydroxy_acid 4-Hydroxyhexanoic acid + Methanol Hydrolysis->Hydroxy_acid Other_products Other Degradation Products Hydroperoxides->Other_products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Stability Issue Encountered observe Observe Physical Appearance start->observe analytical Perform Analytical Testing (HPLC/GC-MS) observe->analytical decision Purity within Specification? analytical->decision use Proceed with Experiment decision->use Yes identify Identify Degradation Products decision->identify No discard Discard Material & Review Storage identify->discard adjust Adjust Storage Conditions identify->adjust

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: Optimal Separation of 4-Methoxyhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal column selection and method development for the separation of 4-Methoxyhexanoic acid isomers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary chromatographic technique for separating the enantiomers of this compound?

A1: For the enantiomeric separation of this compound, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most versatile and widely adopted technique.[1] Polysaccharide-based CSPs, in particular, have demonstrated high efficacy in resolving racemic mixtures of structurally similar carboxylic acids.[1] Gas Chromatography (GC) with a chiral column is also a powerful alternative, especially for volatile derivatives of the acid.[1]

Q2: Which types of HPLC columns are most effective for the chiral separation of this compound?

A2: Polysaccharide-based CSPs are the primary recommendation for the chiral separation of this compound and similar compounds.[1] These columns, often based on cellulose (B213188) or amylose (B160209) derivatives, provide a robust starting point for method development. Anion-exchange type CSPs can also offer high selectivity for acidic analytes.

Q3: What are the suggested starting mobile phase conditions for the HPLC separation of this compound enantiomers?

A3: A common starting point for normal phase chromatography on a polysaccharide-based CSP is a mobile phase consisting of a mixture of hexane (B92381) and isopropanol.[1] For acidic compounds like this compound, the addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group and silanol (B1196071) groups on the stationary phase, leading to improved peak shape and resolution.

Q4: Can Gas Chromatography (GC) be used for the enantioseparation of this compound?

A4: Yes, Chiral Gas Chromatography (GC) is a highly effective technique for the enantioselective analysis of volatile compounds like this compound and its structural analogs, such as 4-methyloctanoic acid.[2][3] This method typically employs a chiral stationary phase, with cyclodextrin-based columns being a common choice.[4] For GC analysis, derivatization of the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester, is often necessary.

Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound isomers.

Problem 1: Poor or no separation of enantiomers.

  • dot

    Caption: Troubleshooting workflow for poor enantiomeric resolution.

Problem 2: Peak tailing or broad peaks.

  • dot

    Caption: Troubleshooting workflow for poor peak shape.

Data Presentation

The following tables summarize typical starting conditions and expected results for the separation of this compound enantiomers based on data from structurally similar compounds. Actual results may vary and method optimization is recommended.

Table 1: HPLC Column Screening Recommendations

Chiral Stationary Phase (CSP) TypeRecommended Columns (Examples)Typical Mobile PhaseExpected Outcome
Polysaccharide-based (Cellulose)Chiralcel® OD-H, Chiralpak® IBHexane/Isopropanol with 0.1% TFAGood initial screening choice, high probability of partial to full separation.
Polysaccharide-based (Amylose)Chiralpak® AD-H, Chiralpak® IAHexane/Ethanol with 0.1% TFAAlternative to cellulose, may offer different selectivity.[1]
Anion-ExchangeCHIRALPAK® QD-AX, QN-AXMethanol/Acetonitrile with Formic Acid and Ammonium FormateHigh selectivity for acidic compounds, may provide excellent resolution.

Table 2: Example HPLC Method Parameters and Results for a Structurally Similar Compound (4-Methylhexanoic Acid)

ParameterValue
Column Chiralpak® IA
Mobile Phase Hexane/Isopropanol (ratio to be optimized) with acidic modifier
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV (if derivatized) or Mass Spectrometry (MS)
Expected Resolution (Rs) > 1.5 (baseline separation) is achievable with optimization
Data adapted from methodologies for similar chiral carboxylic acids.[1]

Table 3: Example GC Method Parameters for a Structurally Similar Compound (4-Methyloctanoic Acid)

ParameterValue
Column Cyclodextrin-based chiral capillary column (e.g., β-DEX™)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient to be optimized (e.g., 50 °C to 180 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Note Derivatization to methyl or ethyl ester is recommended.
Data adapted from methodologies for similar chiral fatty acids.[2][3]

Experimental Protocols

Protocol 1: HPLC Method Development for Chiral Separation of this compound

  • Column Selection:

    • Begin with a polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H.

    • If initial screening is unsuccessful, consider an anion-exchange CSP like CHIRALPAK® QN-AX.

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) may be possible. For higher sensitivity and specificity, Mass Spectrometry (MS) or derivatization with a UV-active agent is recommended.[1]

  • Method Optimization:

    • Mobile Phase Composition: Adjust the ratio of Hexane to Isopropanol. Increasing the percentage of Isopropanol will decrease retention time but may also affect resolution.

    • Acidic Modifier: Ensure the presence of an acidic modifier. The concentration can be optimized (0.05% to 0.2%) to improve peak shape.

    • Temperature: Evaluate the effect of column temperature. Lower temperatures often improve resolution for chiral separations.

Protocol 2: GC Method for Enantiomeric Separation of this compound

  • Derivatization (Methyl Esterification):

    • To a solution of this compound in methanol, add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 2-4 hours.

    • After cooling, neutralize the solution and extract the methyl 4-methoxyhexanoate with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer and carefully evaporate the solvent.

    • Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane).

  • GC-FID/MS Analysis:

    • Column: Select a cyclodextrin-based chiral capillary column (e.g., Rt-βDEX).[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min.

    • Injector: Split/splitless injector at 250 °C.

    • Detector: FID at 250 °C or a Mass Spectrometer.

Workflow Visualization

  • dot

    Column_Selection_Workflow start Start: Separate This compound Isomers technique Choose Primary Technique start->technique hplc HPLC technique->hplc  Recommended   gc GC (with derivatization) technique->gc  Alternative   csp_screen Screen Polysaccharide CSPs (Cellulose & Amylose based) hplc->csp_screen gc_col_select Select Cyclodextrin-based Chiral Column gc->gc_col_select anion_exchange If no separation, try Anion-Exchange CSP csp_screen->anion_exchange  No Separation   optimize Optimize Mobile Phase & Temperature csp_screen->optimize  Partial/Full Separation   anion_exchange->optimize gc_optimize Optimize Temperature Program gc_col_select->gc_optimize end Analysis Complete optimize->end gc_optimize->end

    Caption: Column selection workflow for this compound isomer separation.

References

Validation & Comparative

A Comparative Guide to 4-Methoxyhexanoic Acid and Straight-Chain Fatty Acids in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known metabolic roles of straight-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs) with the predicted metabolic profile of 4-methoxyhexanoic acid. Due to a lack of direct experimental data on this compound in metabolic studies, its comparison is based on its chemical structure and the known metabolism of similar compounds.

Introduction to Fatty Acids in Metabolism

Fatty acids are carboxylic acids with aliphatic chains that are either saturated or unsaturated. They are crucial for energy storage, cellular membrane structure, and signaling.[1][2][3] Straight-chain fatty acids, particularly short-chain (SCFAs, up to six carbons) and medium-chain (MCFAs, six to twelve carbons) fatty acids, are well-recognized for their significant roles in regulating host metabolism.[1][4][5] In contrast, this compound, a derivative of the straight-chain fatty acid hexanoic acid, is not well-characterized in metabolic literature. This guide will synthesize the existing knowledge on straight-chain fatty acids and provide a hypothetical metabolic profile for this compound to guide future research.

Straight-Chain Fatty Acids: A Metabolic Overview

Straight-chain fatty acids, such as hexanoic acid, are integral to various metabolic processes. They are produced by gut microbial fermentation of dietary fibers and are also found in certain foods like dairy products and coconut oil.[6]

Cellular Uptake and Metabolism

SCFAs and MCFAs can be absorbed by intestinal cells and transported to the liver via the portal vein.[4][5] Unlike long-chain fatty acids, their entry into mitochondria for β-oxidation is not dependent on the carnitine shuttle, allowing for rapid metabolism.[7] This process breaks down the fatty acid into acetyl-CoA, which then enters the citric acid cycle to produce ATP.[3]

Signaling Pathways

Straight-chain fatty acids are not just energy sources; they are also potent signaling molecules that modulate cellular functions through several mechanisms:

  • G-Protein-Coupled Receptors (GPCRs): SCFAs can activate GPCRs such as GPR41 (FFAR3) and GPR43 (FFAR2).[8][9][10] This activation can influence a variety of physiological responses, including hormone secretion and immune function.[8][11][12]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate (B1204436), a four-carbon SCFA, is a well-known inhibitor of histone deacetylases.[13][14][15][16] By inhibiting HDACs, butyrate can alter gene expression, leading to anti-inflammatory effects and the regulation of cell proliferation and differentiation.[17]

This compound: A Hypothetical Metabolic Profile

Given the absence of direct metabolic studies on this compound, its metabolic fate can be predicted based on its chemical structure—a hexanoic acid backbone with a methoxy (B1213986) group at the fourth carbon. This methoxy group introduces an ether linkage, which is not typically found in common dietary fatty acids.

The presence of the ether bond suggests that this compound might be metabolized via pathways similar to those for other ether lipids.[7][18][19][20] The initial steps of its breakdown might involve enzymes that can cleave this ether bond. It is plausible that it could undergo a form of oxidation, but the standard β-oxidation pathway might be hindered by the methoxy group. The metabolism of branched-chain fatty acids, which also require alternative enzymatic pathways to circumvent methyl groups, may offer some parallels.[4]

It is unlikely that this compound would be a potent activator of the same GPCRs as straight-chain fatty acids due to the structural alteration. Similarly, its ability to inhibit HDACs would need to be experimentally determined, as the binding to the enzyme's active site could be affected by the methoxy group.

Comparative Data on Metabolic Effects

The following tables summarize the known metabolic effects of straight-chain fatty acids, with hexanoic acid as a key example. No equivalent data is available for this compound.

Table 1: General Metabolic Effects of Straight-Chain Fatty Acids

FeatureStraight-Chain Fatty Acids (e.g., Hexanoic Acid)This compound
Primary Source Gut microbial fermentation, diet (dairy, coconut oil)[6]Synthetic/Not naturally abundant
Cellular Uptake Rapid absorption, carnitine-independent mitochondrial entry[7]Unknown, likely cell permeable
Primary Metabolic Fate β-oxidation to acetyl-CoA for energy[3]Hypothetically, may require ether cleavage prior to or instead of standard β-oxidation
Signaling Roles GPCR activation, HDAC inhibition[8][13]Unknown, likely differs from straight-chain fatty acids

Table 2: Effects of Hexanoic Acid on Glucose and Lipid Metabolism in High-Fat Diet-Fed Mice

ParameterControl (High-Fat Diet)High-Fat Diet + 5% Hexanoic AcidReference
Body Weight GainIncreasedPrevented[6]
Fat AccumulationIncreasedPrevented[6]
Plasma NEFAElevatedSuppressed[6]
Hepatic TriglyceridesElevatedSuppressed[6]
HyperglycemiaPresentImproved[6]
HyperinsulinemiaPresentImproved[6]
Insulin (B600854) SensitivityImpairedImproved[6]

Experimental Protocols

Detailed methodologies for key experiments in metabolic studies of fatty acids are provided below.

Protocol 1: Fatty Acid Oxidation Assay

This protocol measures the rate of β-oxidation of a fatty acid in cultured cells or isolated mitochondria using a radiolabeled substrate.

Materials:

  • (1-¹⁴C)-labeled fatty acid (e.g., hexanoic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (serum-free)

  • Scintillation vials and cocktail

  • NaOH solution

  • Perchloric acid

Procedure:

  • Preparation of Radiolabeled Fatty Acid-BSA Conjugate: The (1-¹⁴C)-fatty acid is complexed with fatty acid-free BSA in a molar ratio of 2:1 to 5:1 to ensure solubility and cellular uptake.[1]

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and grown to confluence. Prior to the assay, cells are washed with warm PBS and pre-incubated with experimental compounds if necessary.[1]

  • Initiation of Oxidation: The reaction is started by adding the medium containing the (1-¹⁴C)-fatty acid-BSA conjugate. A filter paper soaked in NaOH is placed in a center well or suspended above the medium to trap the released ¹⁴CO₂. The plate is sealed to create a closed system.[1]

  • Stopping the Reaction: After a defined incubation period (e.g., 1-3 hours), the reaction is stopped by adding perchloric acid to the medium. This acidifies the medium, releasing all dissolved CO₂ into the gas phase.[1]

  • Quantification: The NaOH-soaked filter paper is transferred to a scintillation vial to quantify the trapped ¹⁴CO₂. The acidified medium can be centrifuged, and the supernatant can be used to measure ¹⁴C-labeled acid-soluble metabolites (ASMs), which represent intermediates of the Krebs cycle.[1] The radioactivity is measured using a scintillation counter.

Protocol 2: Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, often in response to insulin stimulation.

Materials:

  • 2-deoxy-D-[³H]glucose or [¹⁴C]glucose (2-DG)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer with 2% BSA

  • Insulin

  • Phloretin (B1677691) (glucose transport inhibitor)

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture and Starvation: Adipocytes or other relevant cell types are cultured to the desired state (e.g., differentiated adipocytes). Before the assay, cells are starved of serum and glucose for a specified period (e.g., overnight serum starvation followed by glucose starvation in KRPH buffer).[21][22]

  • Insulin Stimulation: Cells are stimulated with a known concentration of insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes) to activate glucose transporters.[22][23]

  • Initiation of Glucose Uptake: Radiolabeled 2-DG is added to the cells for a brief period (e.g., 5-10 minutes). The uptake is linear for a short duration.[24]

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold PBS containing a glucose transport inhibitor like phloretin to prevent further transport.

  • Cell Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. Protein concentration is determined to normalize the glucose uptake values.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the expression levels of genes involved in metabolic pathways.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription: A fixed amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target genes (e.g., genes involved in fatty acid synthesis, oxidation, or glucose transport) and one or more stable reference genes (e.g., GAPDH, β-actin).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene(s).

Visualizing Metabolic and Signaling Pathways

The following diagrams illustrate the known signaling pathways for straight-chain fatty acids and a hypothetical metabolic pathway for this compound.

StraightChainFattyAcidSignaling SCFA Straight-Chain Fatty Acids (e.g., Hexanoic Acid) GPCR GPCRs (GPR41, GPR43) SCFA->GPCR Activates HDAC Histone Deacetylases (HDACs) SCFA->HDAC Inhibits Chromatin Chromatin Remodeling SCFA->Chromatin Promotes Acetylation Signaling Intracellular Signaling GPCR->Signaling GeneExpression Altered Gene Expression HDAC->GeneExpression Deacetylation CellMembrane Cell Membrane Nucleus Nucleus MetabolicEffects Metabolic Effects (e.g., Hormone Secretion, Anti-inflammatory) Signaling->MetabolicEffects GeneExpression->MetabolicEffects Chromatin->GeneExpression MethoxyhexanoicAcidMetabolism MHA This compound CellUptake Cellular Uptake MHA->CellUptake EtherCleavage Hypothetical Ether Cleavage (e.g., by Etherase/CYP450) CellUptake->EtherCleavage Step 1 (Hypothetical) Excretion Potential for Excretion (Unmetabolized or as Conjugates) CellUptake->Excretion HydroxyHexanoic 4-Hydroxyhexanoic Acid + Methanol EtherCleavage->HydroxyHexanoic BetaOxidation Modified β-Oxidation HydroxyHexanoic->BetaOxidation Step 2 AcetylCoA Propionyl-CoA / Acetyl-CoA BetaOxidation->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA

References

Comparative Analysis of 4-Methoxyhexanoic Acid Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data on the enantiomers of 4-Methoxyhexanoic acid reveals a significant lack of specific information in publicly accessible scientific literature. While the user requested a comparative analysis of the (R)- and (S)-enantiomers of this compound, the available research predominantly focuses on the structurally related compound, 4-Methylhexanoic acid. This guide addresses the absence of direct comparative data for this compound enantiomers and provides a summary of general principles and methodologies that would be applicable should such data become available.

Due to the current scarcity of specific experimental data for the enantiomers of this compound, a direct comparative analysis as requested cannot be provided. Extensive searches have not yielded quantitative data on their synthesis, separation, or differential biological activities.

General Principles of Enantiomer Comparison

In the field of pharmacology and drug development, the separate evaluation of enantiomers is critical. Enantiomers, being non-superimposable mirror images, can exhibit markedly different pharmacological and toxicological profiles. This is due to the stereospecific nature of biological systems, such as enzymes and receptors. One enantiomer may be therapeutically active (eutomer), while the other may be inactive, less active, or contribute to undesirable side effects (distomer).

Hypothetical Experimental Workflow for Comparative Analysis

Should the enantiomers of this compound become the subject of future research, a typical workflow for their comparative analysis would involve the following stages. This workflow is presented as a general guide for researchers.

G cluster_0 Synthesis & Resolution cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis racemic_synthesis Racemic Synthesis of this compound chiral_resolution Chiral Resolution racemic_synthesis->chiral_resolution physicochemical Physicochemical Analysis (e.g., Optical Rotation) chiral_resolution->physicochemical spectroscopic Spectroscopic Analysis (NMR, MS) chiral_resolution->spectroscopic in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) spectroscopic->in_vitro in_vivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) in_vitro->in_vivo comparative_analysis Comparative Data Analysis in_vivo->comparative_analysis

Caption: Hypothetical workflow for the comparative analysis of this compound enantiomers.

Experimental Protocols: General Methodologies

While specific protocols for this compound are unavailable, the following are general methodologies that would be employed for the synthesis, separation, and analysis of chiral carboxylic acids.

1. Enantioselective Synthesis or Chiral Resolution:

  • Enantioselective Synthesis: This approach aims to produce a single enantiomer directly. Methods could include asymmetric hydrogenation of a suitable precursor or the use of chiral auxiliaries.

  • Chiral Resolution: This involves the separation of a racemic mixture. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine resolving agent, followed by fractional crystallization. Subsequent acidification of the separated salts would yield the individual enantiomers.

2. Chiral Chromatography for Enantiomeric Purity Determination:

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are used to separate the enantiomers. The choice of CSP would depend on the specific properties of this compound.

  • Gas Chromatography (GC): Derivatization of the carboxylic acid to a more volatile ester, followed by analysis on a chiral GC column, is a common technique.

3. Biological Activity Assays:

  • Receptor Binding Assays: To determine the affinity of each enantiomer for a specific biological target.

  • Enzyme Inhibition Assays: To measure the potency of each enantiomer in inhibiting a particular enzyme.

  • Cell-Based Assays: To assess the effect of each enantiomer on cellular functions, such as proliferation or signaling pathways.

Data Presentation: A Template for Future Research

Should experimental data become available, it would be presented in a structured format for clear comparison. The following tables serve as templates for the types of data that would be collected.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-4-Methoxyhexanoic Acid(S)-4-Methoxyhexanoic Acid
Molecular FormulaC7H14O3C7H14O3
Molecular Weight ( g/mol )146.18146.18
Optical Rotation [α]DData not availableData not available
Melting Point (°C)Data not availableData not available
Boiling Point (°C)Data not availableData not available

Table 2: Hypothetical Comparative Biological Activity

Biological Activity Parameter(R)-4-Methoxyhexanoic Acid(S)-4-Methoxyhexanoic Acid
IC50 / EC50 (Target X)Data not availableData not available
Pharmacokinetic Parameter (e.g., AUC)Data not availableData not available
In Vivo Efficacy (Model Y)Data not availableData not available

Conclusion

At present, a detailed comparative analysis of the enantiomers of this compound is not feasible due to the absence of published experimental data. The information provided in this guide is based on general principles of stereochemistry and pharmacology and serves as a framework for future research in this area. Researchers, scientists, and drug development professionals are encouraged to pursue the synthesis, resolution, and biological evaluation of these enantiomers to elucidate their potential therapeutic relevance. Further investigation is required to populate the presented tables and to understand the distinct properties of each enantiomer.

Validating 4-Methoxyhexanoic Acid as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of biomarker discovery, the identification of novel molecules with the potential for early disease detection, diagnosis, and prognosis is a critical pursuit. This guide provides a comprehensive overview of the validation process for a candidate biomarker, 4-Methoxyhexanoic acid, and compares its hypothetical performance metrics against established biomarkers for cardiovascular disease and metabolic syndrome. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new diagnostic and therapeutic targets.

Section 1: The Biomarker Candidate: this compound

This compound is a branched-chain fatty acid.[1][2] While not currently an established biomarker for prevalent conditions, its glycine (B1666218) conjugates have been identified as diagnostic markers in urine for medium-chain acyl-CoA dehydrogenase deficiency, an inherited metabolic disorder.[3] The validation of this compound for broader applications, such as cardiovascular disease or metabolic syndrome, would necessitate a rigorous, multi-stage validation process.

Section 2: The Biomarker Validation Workflow

The validation of any new biomarker is a comprehensive process that includes both analytical and clinical validation to ensure its accuracy, reliability, and clinical utility.[4][5]

Experimental Workflow for Biomarker Validation

G Dietary Intake Dietary Intake Gut Microbiota Metabolism Gut Microbiota Metabolism Dietary Intake->Gut Microbiota Metabolism This compound This compound Gut Microbiota Metabolism->this compound Cellular Signaling Pathway Cellular Signaling Pathway This compound->Cellular Signaling Pathway Physiological Response Physiological Response Cellular Signaling Pathway->Physiological Response G Define Clinical Need Define Clinical Need Identify Candidate Biomarker Identify Candidate Biomarker Define Clinical Need->Identify Candidate Biomarker Research Analytical Validation Analytical Validation Identify Candidate Biomarker->Analytical Validation Develop Assay Clinical Validation Clinical Validation Analytical Validation->Clinical Validation Test in Cohorts Clinical Utility Clinical Utility Clinical Validation->Clinical Utility Assess Impact

References

Cross-validation of analytical methods for 4-Methoxyhexanoic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Detection of 4-Methoxyhexanoic Acid

Data Presentation: Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and sample compatibility. Below is a summary of expected performance characteristics for GC-MS and LC-MS methods for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.5 - 5 ng/mL0.1 - 10 ng/mL
Limit of Quantitation (LOQ) 1.5 - 15 ng/mL0.3 - 30 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy/Recovery (%) 85 - 115%90 - 110%
Selectivity HighHigh to Very High
Throughput ModerateHigh
Primary Advantages High resolution, excellent for volatile compounds.High sensitivity, suitable for a wide range of polarities.
Primary Disadvantages Often requires derivatization for polar analytes.Matrix effects can be a significant issue.

Experimental Workflows

A general workflow for the validation of an analytical method for this compound is depicted below. This process ensures that the chosen method is reliable, reproducible, and fit for its intended purpose.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_data Data Interpretation Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Linearity Linearity & Range GCMS->Linearity LCMS->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Selectivity Selectivity & Specificity LOD_LOQ->Selectivity Robustness Robustness Selectivity->Robustness Quantification Quantification Robustness->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for analytical method validation.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are representative protocols for the detection of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile compounds. Derivatization is often employed for organic acids to improve their volatility and chromatographic behavior.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents and Standards:

    • This compound reference standard.

    • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Solvents: Ethyl acetate (B1210297), Hexane (analytical grade).

  • Sample Preparation and Derivatization:

    • To 100 µL of sample (e.g., plasma, urine, or cell culture media), add the internal standard.

    • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

    • Vortex and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of BSTFA + 1% TMCS.

    • Heat at 60°C for 30 minutes to facilitate derivatization.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for derivatized this compound and the internal standard. A full scan mode (m/z 50-500) can be used for initial method development and peak identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, particularly those that are not amenable to GC-MS without derivatization.

  • Instrumentation:

    • High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

    • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents and Standards:

    • This compound reference standard.

    • Internal standard (e.g., a deuterated analog).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Solvents: Methanol, Acetonitrile (LC-MS grade).

  • Sample Preparation:

    • To 100 µL of sample, add the internal standard.

    • Perform a protein precipitation by adding 400 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 (v/v) mobile phase A:B.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Gradient Elution:

      • Start at 10% B.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and the internal standard.

Cross-Validation Workflow

To ensure consistency and reliability between different analytical methods, a cross-validation study is essential. The following diagram illustrates a typical workflow for comparing two analytical methods.

cluster_methods Method Comparison cluster_samples Sample Analysis cluster_analysis Data Analysis cluster_conclusion Conclusion MethodA Method A (e.g., GC-MS) SampleSet Identical Sample Set MethodA->SampleSet MethodB Method B (e.g., LC-MS) MethodB->SampleSet ResultsA Results from Method A SampleSet->ResultsA ResultsB Results from Method B SampleSet->ResultsB Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) ResultsA->Comparison ResultsB->Comparison Conclusion Assessment of Agreement and Bias Comparison->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

By following these detailed protocols and validation workflows, researchers can confidently select and implement the most appropriate analytical method for the detection and quantification of this compound in their specific research context.

A Comparative Analysis of Branched-Chain Fatty Acid Flavor Profiles: 4-Methyloctanoic Acid vs. 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory and physicochemical properties of two prominent branched-chain fatty acids: 4-methyloctanoic acid and 4-ethyloctanoic acid. These compounds are significant contributors to the characteristic flavors of certain foods, particularly sheep and goat meat and their dairy products.[1][2] Due to the limited available data on 4-methoxyhexanoic acid, this guide focuses on these two structurally similar and well-documented flavor compounds to provide a relevant and data-supported comparison.

Both 4-methyloctanoic acid and 4-ethyloctanoic acid are known for their potent "goaty" and "mutton-like" aromas.[1] However, subtle differences in their molecular structures lead to notable variations in their sensory potency and physicochemical characteristics.

Quantitative Data Comparison

The following table summarizes the key quantitative data for 4-methyloctanoic acid and 4-ethyloctanoic acid, facilitating a direct comparison of their properties.

Property4-Methyloctanoic Acid4-Ethyloctanoic AcidSource(s)
Molecular Formula C₉H₁₈O₂C₁₀H₂₀O₂[1][3]
Molecular Weight 158.24 g/mol 172.26 g/mol [1][3]
Boiling Point 149 °C / 22 mmHg163 °C[1]
Density 0.91 g/mL at 25 °C0.904 g/mL at 25 °C[1]
Refractive Index n20/D 1.433n20/D 1.439[1]
Odor Profile Goaty, muttony, fatty, cheesy, musty, waxy, meatyGoaty, muttony, fatty, fruity, floral[1][4][5]
Odor Threshold Slightly higher than 4-ethyloctanoic acidAs low as 1.8 parts per billion (ppb)[1][6]

Experimental Protocols

The characterization and comparison of flavor compounds rely on precise experimental methodologies. The following are detailed protocols for key experiments in the sensory analysis of compounds like 4-methyloctanoic and 4-ethyloctanoic acid.

1. Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination

Gas Chromatography-Olfactometry (GC-O) is a widely used technique to determine the odor thresholds of volatile compounds.[1]

  • Sample Preparation: A standard solution of the flavor compound is prepared in a suitable solvent. A series of dilutions are then made from this standard.

  • Instrumentation: A gas chromatograph equipped with a sniffing port is used. The GC column effluent is split between a mass spectrometer (for chemical identification) and the sniffing port.

  • Procedure:

    • Each dilution is injected into the gas chromatograph.

    • A trained sensory panelist at the sniffing port indicates when they detect an odor and describes its character.

    • The lowest concentration at which the odor is consistently detected by the panelist is determined as the odor threshold.

  • Data Analysis: The results from the sensory panel are compiled to establish a statistically significant odor threshold for the compound.

2. Descriptive Sensory Analysis

Descriptive sensory analysis is employed to characterize the flavor profile of a compound.[7]

  • Panelist Training: A panel of trained individuals is selected. They are trained to identify and quantify different aroma and taste attributes.

  • Sample Preparation: The flavor compound is added at various concentrations to a neutral base (e.g., minced meat, water). A control sample without the added compound is also prepared.[7]

  • Evaluation:

    • Samples are served to the panelists in a controlled environment with consistent lighting and temperature.[8]

    • Samples are coded with random three-digit numbers to blind the panelists.[7]

    • Panelists rate the intensity of various sensory attributes (e.g., "goaty," "fatty," "sour") on a structured scale (e.g., an 8-point or 9-point hedonic scale).[7][9]

  • Data Analysis: The data is statistically analyzed to determine significant differences in the sensory profiles of the samples with varying concentrations of the flavor compound.

Visualizations

Experimental Workflow for Flavor Compound Comparison

The following diagram illustrates a typical workflow for the comparative sensory analysis of flavor compounds.

G cluster_0 Sample Preparation cluster_1 Sensory Evaluation cluster_2 Data Analysis a Flavor Compound A (e.g., 4-Methyloctanoic Acid) d Gas Chromatography-Olfactometry (GC-O) Odor Threshold Determination a->d e Descriptive Sensory Panel Flavor Profile Analysis a->e b Flavor Compound B (e.g., 4-Ethyloctanoic Acid) b->d b->e c Neutral Base c->e f Statistical Analysis (e.g., ANOVA, t-tests) d->f e->f g Comparative Efficacy Report f->g

Caption: Workflow for comparing the sensory efficacy of flavor compounds.

General Olfactory Signaling Pathway

The perception of flavor compounds like branched-chain fatty acids is initiated by their interaction with olfactory receptors in the nasal cavity, triggering a signaling cascade.

G compound Odorant Molecule (e.g., Fatty Acid) receptor Olfactory Receptor (GPCR) compound->receptor g_protein G-protein (Gαolf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Increase adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

Caption: Simplified diagram of the olfactory signaling pathway.

References

Comparative study of the metabolic fate of 4-Methoxyhexanoic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the metabolic fate of 4-Methoxyhexanoic acid and its structural analogs is crucial for understanding their pharmacokinetic profiles and potential biological activities. While direct experimental data on this compound is limited, this guide provides a comparative analysis based on established principles of xenobiotic and fatty acid metabolism, supported by experimental data from related molecules.

The introduction of a methoxy (B1213986) group at the fourth position of hexanoic acid creates a unique chemical entity whose metabolic pathway is of significant interest to researchers in drug discovery and toxicology. Understanding how this modification influences the molecule's interaction with metabolic enzymes is key to predicting its efficacy and safety. This guide will delve into the predicted metabolic pathways of this compound, comparing it with its parent compound, hexanoic acid, and other structurally related analogs.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through several key pathways, primarily involving O-dealkylation, β-oxidation, and potential hydroxylation followed by further oxidation. These predictions are based on the well-documented metabolism of similar aliphatic and methoxy-containing compounds.

O-Dealkylation

The primary and most probable metabolic route for this compound is the O-dealkylation of the methoxy group. This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[1] The removal of the methyl group would yield 4-hydroxyhexanoic acid and formaldehyde. The resulting 4-hydroxyhexanoic acid can then enter other metabolic pathways.

β-Oxidation

Similar to other fatty acids, the aliphatic chain of this compound is a potential substrate for mitochondrial β-oxidation.[1] This process involves the sequential removal of two-carbon units as acetyl-CoA. However, the presence of the methoxy group at the C4 position may sterically hinder the enzymes involved in β-oxidation, potentially slowing down this process compared to unsubstituted hexanoic acid. If β-oxidation does occur, it would likely happen after O-dealkylation.

Hydroxylation and Oxidation

In addition to O-dealkylation, the aliphatic chain of this compound could be a target for hydroxylation at various positions by CYP450 enzymes.[1] This could be followed by further oxidation to form carboxylic acid metabolites. For instance, ω-oxidation could lead to the formation of a dicarboxylic acid.

The following diagram illustrates the predicted metabolic pathways of this compound.

Metabolic_Pathway_of_4_Methoxyhexanoic_Acid 4-Methoxyhexanoic_acid This compound 4-Hydroxyhexanoic_acid 4-Hydroxyhexanoic acid 4-Methoxyhexanoic_acid->4-Hydroxyhexanoic_acid O-Dealkylation (CYP450) Hydroxylated_Metabolites Hydroxylated Metabolites 4-Methoxyhexanoic_acid->Hydroxylated_Metabolites Hydroxylation (CYP450) Formaldehyde Formaldehyde Beta_Oxidation_Products β-Oxidation Products (Acetyl-CoA, etc.) 4-Hydroxyhexanoic_acid->Beta_Oxidation_Products β-Oxidation Oxidized_Metabolites Further Oxidized Metabolites Hydroxylated_Metabolites->Oxidized_Metabolites Oxidation

Caption: Predicted metabolic pathways of this compound.

Comparative Data Summary

To provide a clearer understanding of the potential metabolic differences, the following table summarizes the predicted metabolic fate of this compound in comparison to hexanoic acid and a generic methyl-branched hexanoic acid analog.

FeatureHexanoic AcidThis compound (Predicted)Methyl-Branched Hexanoic Acid (e.g., 4-Methylhexanoic acid)
Primary Metabolic Pathway β-OxidationO-Dealkylation followed by β-Oxidationβ-Oxidation (potentially slower)
Key Enzymes Involved Acyl-CoA synthetases, Acyl-CoA dehydrogenasesCytochrome P450 (for O-dealkylation), β-Oxidation enzymesβ-Oxidation enzymes
Major Metabolites Acetyl-CoA, Propionyl-CoA (if odd chain)4-Hydroxyhexanoic acid, Formaldehyde, Acetyl-CoAAcetyl-CoA, Propionyl-CoA
Rate of Metabolism RapidLikely slower than hexanoic acid due to the methoxy groupPotentially slower than hexanoic acid due to steric hindrance
Potential for Drug Interactions LowHigher, due to involvement of CYP450 enzymesLow

Experimental Protocols

To experimentally validate the predicted metabolic fate of this compound and its analogs, the following key experimental protocols can be employed.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for determining the rate of metabolism and identifying the primary metabolites formed by phase I enzymes like CYP450s.[1][2]

Materials:

  • Pooled human or rat liver microsomes[1]

  • Test compounds (this compound and analogs)

  • NADPH regenerating system (for phase I reactions)[1]

  • Phosphate (B84403) buffer (pH 7.4)[1]

  • Acetonitrile (for quenching the reaction)[1]

  • LC-MS/MS system for analysis[1]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[1]

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.[1]

  • Pre-incubate the mixture at 37°C for 5 minutes.[1]

  • Initiate the reaction by adding the NADPH regenerating system.[1]

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.[1]

  • Centrifuge the samples to precipitate the proteins.[1]

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.[1]

The following diagram outlines the workflow for the in vitro metabolic stability assay.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Test Compound Reaction_Mixture Prepare Reaction Mixture (Microsomes, Buffer, Compound) Stock_Solution->Reaction_Mixture Pre_incubation Pre-incubate at 37°C Reaction_Mixture->Pre_incubation Initiate_Reaction Initiate with NADPH Pre_incubation->Initiate_Reaction Incubate_Shaking Incubate with Shaking Initiate_Reaction->Incubate_Shaking Quench_Reaction Quench with Acetonitrile Incubate_Shaking->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge LC_MS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS_Analysis

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

An in vivo study provides a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.[3]

Materials:

  • Sprague-Dawley rats (or other suitable animal model)

  • Test compounds

  • Vehicle for administration (e.g., saline, corn oil)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Acclimatize the animals for at least one week.

  • Administer the test compound to the animals via an appropriate route (e.g., oral gavage, intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[3]

  • House the animals in metabolic cages to collect urine and feces over a 24-hour period.[3]

  • At the end of the study, tissues such as the liver and kidneys may be harvested.[3]

  • Process the plasma, urine, feces, and tissue homogenates to extract the parent compound and its metabolites.

  • Analyze the extracts using LC-MS/MS to determine the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) and identify the major metabolites.

This comparative guide provides a foundational understanding of the likely metabolic fate of this compound. The predicted pathways and proposed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the metabolism of this compound and its analogs, ultimately contributing to a more comprehensive assessment of their pharmacological and toxicological profiles.

References

Assessing the Purity of 4-Methoxyhexanoic Acid from Different Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of 4-Methoxyhexanoic acid synthesized through two primary routes: the Williamson ether synthesis and the acid-catalyzed ring-opening of a lactone. The objective is to equip researchers with the necessary information to select a synthesis strategy that aligns with the purity requirements of their specific application, particularly in the context of pharmaceutical research and development where impurity profiles are of critical concern.

Introduction to this compound and Synthesis Strategy

This compound is a carboxylic acid derivative with potential applications in various fields, including as a building block in the synthesis of biologically active molecules. The presence of the methoxy (B1213986) group introduces specific physicochemical properties that can be advantageous in drug design. The purity of this compound is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions and biological assays.

This guide explores two plausible and common methods for the synthesis of this compound:

  • Route A: Williamson Ether Synthesis: This classic method involves the methylation of the hydroxyl group of a precursor, 4-hydroxyhexanoic acid. It is a widely used and generally reliable method for ether formation.

  • Route B: Acid-Catalyzed Ring-Opening of γ-Caprolactone: This approach utilizes a readily available lactone precursor and opens the ring structure to form the desired methoxy acid in the presence of methanol (B129727) and an acid catalyst.

The purity of the final product from each route is assessed using a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Synthesis and Purity Analysis

A logical workflow for the synthesis and subsequent purity assessment of this compound is essential for a reproducible and reliable comparison.

Synthesis and Purity Workflow cluster_synthesis Synthesis Routes cluster_purification Purification cluster_analysis Purity Assessment Route A Route A: Williamson Ether Synthesis Purification A Purification of Product from Route A Route A->Purification A Route B Route B: Ring-Opening of γ-Caprolactone Purification B Purification of Product from Route B Route B->Purification B HPLC HPLC Analysis Purification A->HPLC GC GC Analysis Purification A->GC NMR NMR Spectroscopy Purification A->NMR Purification B->HPLC Purification B->GC Purification B->NMR Purity Data A Purity & Impurity Profile for Route A HPLC->Purity Data A Purity Data B Purity & Impurity Profile for Route B HPLC->Purity Data B GC->Purity Data A GC->Purity Data B NMR->Purity Data A NMR->Purity Data B

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Synthesis Route Comparison and Potential Impurities

The choice of synthesis route can significantly influence the impurity profile of the final product. Understanding the potential byproducts of each route is crucial for developing effective purification and analytical strategies.

Synthesis Impurity Comparison cluster_route_a Route A: Williamson Ether Synthesis cluster_route_b Route B: Ring-Opening of γ-Caprolactone Start A 4-Hydroxyhexanoic Acid + Methylating Agent Product A This compound Start A->Product A Impurity A1 Unreacted 4-Hydroxyhexanoic Acid Start A->Impurity A1 Impurity A2 Dialkylated Byproducts Start A->Impurity A2 Impurity A3 Solvent-related Impurities Start A->Impurity A3 Start B γ-Caprolactone + Methanol (Acid Catalyst) Product B This compound Start B->Product B Impurity B1 Unreacted γ-Caprolactone Start B->Impurity B1 Impurity B2 Polymerization Byproducts Start B->Impurity B2 Impurity B3 Positional Isomers (e.g., 5-Methoxyhexanoic Acid) Start B->Impurity B3

Safety Operating Guide

Proper Disposal of 4-Methoxyhexanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxyhexanoic acid was located. The following guidance is based on established best practices for the disposal of similar laboratory-grade carboxylic acids. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.

Immediate Safety and Logistical Information

Before handling this compound, it is essential to be aware of the potential hazards associated with similar carboxylic acids, which can cause severe skin burns and eye damage.[1][2] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used for additional protection, especially when handling larger quantities.

  • Hand Protection: Wear chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate action is critical:

  • Alert personnel in the vicinity and evacuate the immediate area if necessary.

  • For small spills, contain the material using an appropriate absorbent material (e.g., sand, vermiculite).

  • Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All spill waste must be disposed of as hazardous chemical waste through your institution's EHS department.

Step-by-Step Disposal Protocol

The disposal method for this compound depends on factors such as its concentration and whether it is contaminated with other hazardous substances.

1. Waste Collection and Segregation:

  • Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Disposal of Contaminated or Concentrated this compound:

  • Any this compound waste that is contaminated with other hazardous materials (e.g., heavy metals, solvents) or is in a concentrated form must be disposed of through your institution's hazardous waste program.

  • Store the sealed waste container in a designated satellite accumulation area.

  • Arrange for a hazardous waste pickup with your institution's EHS department.

3. Potential for Neutralization of Dilute, Uncontaminated Solutions:

For small quantities of dilute (<10% v/v) and uncontaminated aqueous solutions of some simple carboxylic acids, neutralization may be a permissible disposal route in some jurisdictions.[3][4] However, this should only be performed after explicit approval from your institution's EHS department.

Experimental Protocol for Neutralization (with EHS approval):

  • Preparation: Conduct the entire procedure in a chemical fume hood while wearing full PPE.

  • Dilution: If starting with a concentrated solution, slowly add the acid to a larger volume of cold water with stirring to dilute it to a concentration of less than 10%.

  • Neutralization: Slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) while stirring and monitoring the pH with a calibrated meter or pH paper.

  • pH Adjustment: Continue adding the basic solution until the pH of the mixture is within the neutral range of 5.5-9.5.[5]

  • Disposal: If approved by EHS, the neutralized solution may be poured down a sanitary sewer with copious amounts of water.

ParameterGuidelineSource
Concentration for Potential Neutralization< 10% (v/v)[3][4]
pH Range for Drain Disposal (with approval)5.5 - 9.5[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated is_concentrated Is the solution concentrated (>10% v/v)? is_contaminated->is_concentrated No ehs_disposal Dispose via EHS Hazardous Waste Collection: 1. Collect in a labeled, sealed container. 2. Store in a Satellite Accumulation Area. 3. Request EHS pickup. is_contaminated->ehs_disposal Yes ehs_approval Has EHS approved neutralization for this specific waste? is_concentrated->ehs_approval No is_concentrated->ehs_disposal Yes neutralize In-Lab Neutralization: 1. Dilute the acid (<10%). 2. Neutralize with a dilute base to pH 5.5-9.5. 3. Dispose down the sanitary sewer with copious amounts of water. ehs_approval->neutralize Yes ehs_approval->ehs_disposal No

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-Methoxyhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4-Methoxyhexanoic acid in a laboratory environment. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to ensure safe handling and mitigate potential risks.

Hazard Identification and Personal Protective Equipment

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn.[1][6][7]
Hand Protection Wear appropriate protective gloves, such as nitrile or butyl rubber, to prevent skin contact.[1][6][7]
Skin and Body Protection A laboratory coat or impervious clothing is required to protect the skin.[1][6][7]
Respiratory Protection Use in a well-ventilated area. If vapors or mists are likely to be generated, a suitable respirator may be necessary.[1]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical to minimize the risk of exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]
  • Verify that an eyewash station and safety shower are easily accessible.[1][8]
  • Assemble all necessary materials and equipment before handling the acid.
  • Don all required personal protective equipment (PPE) as specified in the table above.[1][6]

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[2][6][8]
  • Do not inhale any dust, fumes, gas, mist, vapors, or spray.[1]
  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[2][6][8][9]
  • Wash hands thoroughly after handling the substance.[1]

3. Accidental Release:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[6]
  • For small spills, sweep up or soak up with inert absorbent material and place it in a suitable container for disposal.[2][6][9]
  • Avoid dust formation if the substance is a solid.[6]
  • Prevent the substance from entering the environment.[2][6][8]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2][6]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1][2][6][9]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][6][8][9]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2][6][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: All waste materials, including unused acid and contaminated items (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. This should be done through an approved waste disposal plant.[1][9] Do not release into the environment.[2][6][8]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Ensure Well-Ventilated Area (Fume Hood) prep2 Verify Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Avoid Direct Contact prep3->handle1 Proceed to Handling handle2 Prevent Inhalation handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Wash Hands After Handling handle3->handle4 post1 Properly Store or Dispose of Acid handle4->post1 Complete Handling post2 Clean Work Area post1->post2 post3 Remove and Dispose of PPE post2->post3

References

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